molecular formula C11H14O3 B1400932 5-Methyl-2-isopropoxybenzoic acid CAS No. 104216-91-3

5-Methyl-2-isopropoxybenzoic acid

Cat. No.: B1400932
CAS No.: 104216-91-3
M. Wt: 194.23 g/mol
InChI Key: GWSJKYZJQFWGCW-UHFFFAOYSA-N
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Description

5-Methyl-2-isopropoxybenzoic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-2-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)14-10-5-4-8(3)6-9(10)11(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSJKYZJQFWGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

pKa values and acidity of 5-Methyl-2-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Acidity and pKa of 5-Methyl-2-isopropoxybenzoic Acid

Abstract

This technical guide provides a comprehensive examination of the acidity and predicted pKa of this compound. The document elucidates the fundamental principles of chemical acidity, focusing on the structural and electronic factors that influence the dissociation constant of substituted benzoic acids. A detailed analysis of the inductive, resonance, and steric effects imparted by the 5-methyl and 2-isopropoxy substituents is presented. Furthermore, this guide outlines both established experimental methodologies, such as potentiometric titration, and modern computational approaches for the accurate determination and prediction of pKa values. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences who require a deep understanding of how molecular structure dictates acid-base properties.

Introduction: The Significance of pKa in Molecular Science

The acid dissociation constant (Ka), or its logarithmic form, pKa, is a critical physicochemical parameter that quantifies the acidity of a molecule in solution.[1] In fields such as pharmacology and materials science, the pKa value governs a molecule's charge state at a given pH, which in turn dictates its solubility, membrane permeability, receptor binding affinity, and overall bioavailability. For an acid HA, the equilibrium of its dissociation in water is described as:

HA + H₂O ⇌ H₃O⁺ + A⁻

The pKa is mathematically defined as:

pKa = -log₁₀(Ka) = -log₁₀([H₃O⁺][A⁻] / [HA])

A lower pKa value signifies a stronger acid, indicating a greater extent of dissociation at a given pH.[1] This guide focuses on this compound, a disubstituted derivative of benzoic acid, to explore how specific structural modifications modulate acidity.

Theoretical Framework: Acidity of Substituted Benzoic Acids

The acidity of benzoic acid (pKa ≈ 4.2) serves as a fundamental benchmark.[2] The introduction of substituents onto the phenyl ring can significantly alter its acidity by modifying the stability of the resulting carboxylate anion (conjugate base).[3][4] This modulation is primarily driven by a combination of electronic and steric effects.

Electronic Effects: Inductive and Resonance Contributions

Electronic effects are transmitted through the molecule's sigma (σ) and pi (π) systems.

  • Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the benzene ring (e.g., -NO₂, -CN, halogens) stabilize the negative charge of the carboxylate anion.[2][5] This stabilization facilitates the release of the proton, thereby increasing acidity and lowering the pKa.[6]

  • Electron-Donating Groups (EDGs): Substituents that push electron density into the benzene ring (e.g., -CH₃, -OCH₃, -NH₂) destabilize the carboxylate anion by intensifying its negative charge.[3][4] This makes proton release less favorable, thus decreasing acidity and raising the pKa.[6]

These effects are further categorized as:

  • Inductive Effect (-I/+I): An effect transmitted through the sigma bonds, which weakens with distance.[4]

  • Resonance Effect (+M/+R): An effect involving the delocalization of electrons through the pi system, most pronounced for substituents at the ortho and para positions.[7]

The Ortho Effect: A Dominant Steric Influence

A unique phenomenon arises when a substituent is located at the position adjacent (ortho) to the carboxyl group. Almost all ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid.[2][8] This "ortho effect" is primarily attributed to steric hindrance.[8][9] The bulky ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring. This loss of coplanarity inhibits the resonance interaction between the carboxyl group and the ring, which is an electron-donating (+R) effect that slightly destabilizes the carboxylate anion.[9] By preventing this resonance, the ortho effect enhances the stability of the anion and increases the overall acidity.[8][9]

Structural Analysis of this compound

To predict the acidity of this compound, we must analyze the combined influence of its two substituents.

Figure 1: Chemical structure of this compound.

  • 2-Isopropoxy Group (ortho position): The isopropoxy group is bulky. Its primary influence is the steric ortho effect, which will force the -COOH group out of the ring's plane, significantly increasing acidity.[8][9] Electronically, it has a competing electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). However, the steric component is expected to be dominant.

  • 5-Methyl Group (para to -COOH): The methyl group is a weak electron-donating group (+I effect).[3] Located para to the carboxylic acid, it will slightly destabilize the carboxylate anion, leading to a minor decrease in acidity.

Predicted Outcome: The potent, acid-strengthening ortho effect of the isopropoxy group is predicted to far outweigh the weak, acid-weakening effect of the para-methyl group. Therefore, this compound is expected to be a stronger acid than benzoic acid, with a pKa value lower than 4.2.

Data Summary: Substituent Effects
SubstituentPosition Relative to -COOHPrimary EffectImpact on AcidityPredicted pKa Change
Isopropoxy2- (ortho)Steric Hindrance (Ortho Effect)Strong IncreaseDecrease
Methyl5- (para)Inductive (+I) Electron DonationWeak DecreaseIncrease
Combined N/A Ortho effect dominates Net Increase Net Decrease

Methodologies for pKa Determination

Accurate pKa values are determined through robust experimental and computational methods.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination. It involves the gradual neutralization of the acid with a standardized strong base while monitoring the solution's pH with a calibrated pH meter.[10] The pKa is determined from the resulting titration curve as the pH value at which half of the acid has been neutralized (the half-equivalence point).[10]

Step-by-Step Protocol:

  • Preparation: Accurately weigh approximately 0.1-0.2 g of this compound and dissolve it in a known volume (e.g., 100 mL) of deionized water or a suitable co-solvent if solubility is low.[10]

  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration Setup: Place the acid solution in a beaker with a magnetic stirrer. Submerge the calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH).

  • Data Collection: Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL), recording the pH after each addition. Allow the reading to stabilize before proceeding.

  • Equivalence Point: Continue additions, reducing the increment volume near the equivalence point where the pH changes most rapidly.

  • Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the volume at the steepest point of the curve (inflection point). The half-equivalence point is exactly half of this volume.

  • pKa Determination: The pH recorded at the half-equivalence point is equal to the pKa of the acid, as per the Henderson-Hasselbalch equation.[10]

Figure 2: Workflow for pKa determination via potentiometric titration.

Computational Protocol: DFT-Based pKa Prediction

Computational chemistry provides a powerful, resource-efficient alternative for pKa prediction. The most common approach involves calculating the Gibbs free energy of the acid dissociation reaction using quantum mechanical methods like Density Functional Theory (DFT).[11][12]

Conceptual Workflow:

  • Model Building: Construct 3D models of the protonated acid (HA) and the deprotonated carboxylate anion (A⁻).

  • Geometry Optimization: Perform geometry optimization for both species in both the gas phase and a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM).[11][13] This finds the lowest energy conformation of each molecule.

  • Frequency Calculation: Calculate the vibrational frequencies of the optimized structures to confirm they are true energy minima and to obtain thermal corrections to the Gibbs free energy.

  • Energy Calculation: Compute the final electronic energies of HA and A⁻ in the solvated phase.

  • pKa Calculation: The pKa is derived from the calculated Gibbs free energy of dissociation (ΔG_aq) using a thermodynamic cycle that requires the Gibbs free energy of the proton in solution, a value that is well-established.[12][14]

computational_workflow start Build 3D Models (Acid and Anion) opt Geometry Optimization (Gas Phase & Solvated) start->opt freq Frequency Calculation (Confirm Minima & Get G_corr) opt->freq energy Final Solvated Energy Calculation freq->energy delta_g Calculate ΔG of Dissociation energy->delta_g pka Calculate pKa from ΔG delta_g->pka

Figure 3: Conceptual workflow for computational pKa prediction using DFT.

Conclusion and Outlook

The acidity of this compound is a prime example of the interplay between steric and electronic effects in substituted aromatic systems. The dominant acid-strengthening ortho effect of the bulky 2-isopropoxy group is the principal determinant of its acidity, predicting a pKa value significantly lower than that of the parent benzoic acid. The minor acid-weakening contribution from the 5-methyl group provides a subtle modulation of this primary effect.

For professionals in drug discovery, understanding these principles is paramount for designing molecules with optimal absorption, distribution, metabolism, and excretion (ADME) profiles. The methodologies outlined herein, from classical titration to modern computational modeling, provide a robust toolkit for the accurate characterization of this crucial molecular property.

References

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. [Link]

  • CSIR NET Life Science Coaching. (2026, January 23). Order of Acidity of Substituted Benzoic Acids Explained. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity. [Link]

  • Chemistry Stack Exchange. (2015, May 5). Acidic strength of para substituted benzoic acids. [Link]

  • Exner, O., et al. (n.d.). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. [Link]

  • Grillo, G., et al. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC. [Link]

  • Sissou, S., et al. (2025, December 9). Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. [Link]

  • Ríos-Gutiérrez, M., et al. (2018, July 12). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers. [Link]

  • DSpace@MIT. (2024, June 26). pKa prediction in non‐aqueous solvents. [Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • Dartmouth College. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

  • Lifescience Global. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by H and C NMR in Deuterated Water. [Link]

  • ACS Publications. (n.d.). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (2025, August 10). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]

  • Al-Kimia. (n.d.). The Ortho Effect of benzoic acids. [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. [Link]

  • PMC. (2020, April 2). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]

  • ResearchGate. (2025, August 6). Substituent effects on the electronic structure and pKa of benzoic acid. [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. [Link]

Sources

Safety Data Sheet (SDS) for 5-Methyl-2-isopropoxybenzoic acid handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Handling and Safety of 5-Methyl-2-isopropoxybenzoic Acid

Executive Summary: The Pharmacophore Context

This compound (CAS: 104216-91-3 ) is a specialized aromatic building block primarily utilized in the synthesis of pharmaceutical intermediates.[1] Structurally, it is a derivative of p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) where the phenolic hydroxyl group has been alkylated with an isopropyl moiety.

In drug development, this compound serves as a critical scaffold for introducing lipophilic bulk (the isopropoxy group) and steric modulation (the methyl group) into target molecules. It is frequently encountered in the optimization of SGLT2 inhibitors (gliflozins) and other metabolic disease therapeutics where benzoic acid moieties facilitate protein-ligand binding via hydrogen bonding and pi-stacking interactions.

This guide provides a rigorous, self-validating framework for the safe handling, storage, and emergency management of this compound, moving beyond generic safety data to address specific physicochemical behaviors.

Chemical Identity & Physicochemical Profile

The following data consolidates specific chemical identifiers and predicted physical constants essential for experimental planning.

Parameter Technical Specification
Chemical Name This compound
Synonyms 2-Isopropoxy-5-methylbenzoic acid; 5-Methyl-2-(1-methylethoxy)benzoic acid
CAS Number 104216-91-3
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Physical State Off-white solid or viscous oil (dependent on purity/polymorph)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Acidity (pKa) ~3.5 – 4.0 (Predicted, carboxylic acid)
LogP ~3.2 (Lipophilic)

Hazard Assessment (GHS Classification)

While specific toxicological data for this isomer is limited, its structural homology to 2-isopropoxybenzoic acid and p-cresotinic acid mandates a strict classification as an Irritant . The lipophilic isopropoxy tail enhances skin permeability compared to simple benzoic acid, increasing the risk of dermatitis.

Core Hazards
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2] The compound’s acidity and lipophilicity allow it to disrupt the stratum corneum.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2] Acidic residues can cause immediate protein denaturation in corneal tissues.

  • STOT - Single Exposure (Category 3): May cause respiratory irritation.[2] Dust or aerosols are highly irritating to mucous membranes.

Technical Handling Protocol

This protocol uses a "Barrier-Isolation" logic. Because the compound is a potent irritant with potential sensitizing properties, the workflow minimizes direct exposure.

A. Engineering Controls
  • Primary: All weighing and transfer operations must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity > 100 fpm.

  • Secondary: Use anti-static weighing boats. Benzoic acid derivatives often carry static charges, leading to "fly-away" dust that contaminates surfaces.

B. Personal Protective Equipment (PPE) Matrix
  • Hands: Nitrile gloves (Double-gloving recommended) .

    • Rationale: The isopropoxy group increases solvent solubility. If dissolved in organic solvents (DCM/DMSO), permeation through single gloves can occur rapidly.

  • Respiratory: If working outside a hood (not recommended) or with large quantities (>10g), use a P95/P100 particulate respirator .

  • Eyes: Chemical splash goggles. Safety glasses are insufficient for acidic solids that may sublime or dust.

C. Experimental Workflow Visualization

HandlingWorkflow Receipt Receipt of Compound (CAS 104216-91-3) Inspect Visual Inspection (Check for liquefaction) Receipt->Inspect QC Check Storage Storage (Cool, Dry, Dark) Inspect->Storage Seal Integrity Weighing Weighing (Fume Hood + Anti-static) Storage->Weighing Aliquot Weighing->Storage Reseal under Ar/N2 Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Dissolve immediately Usage Experimental Use Solubilization->Usage

Figure 1: Safe handling workflow emphasizing immediate solubilization to reduce dust hazards.

Storage & Stability Logic

The stability of this compound is governed by two functional groups: the ether linkage (isopropoxy) and the carboxylic acid .

  • Temperature Control: Store at 2°C to 8°C .

    • Causality: While stable at room temperature, cooling prevents "caking" of the low-melting solid, ensuring easier handling.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[3]

    • Causality: Ethers can slowly form peroxides upon prolonged exposure to air and light, though aryl alkyl ethers are relatively robust. More critically, the carboxylic acid can absorb atmospheric moisture, altering stoichiometry in precise synthesis.

  • Container: Amber glass vials with Teflon-lined caps.

    • Rationale: Protects from light (preventing photo-degradation of the aromatic ring) and prevents leaching of plasticizers by the lipophilic acid.

Emergency Response Protocols

This section outlines mechanistic responses to exposure.[3][4]

A. Eye Contact (Acidic Insult)
  • Mechanism: Acidic protonation of corneal proteins.

  • Protocol:

    • Immediate Flush: Irrigate with water/saline for 15 minutes minimum .

    • pH Check: If available, check tear pH. Continue flushing until pH is neutral (7.0–7.4).

    • Medical: Seek ophthalmologist review for corneal erosion.

B. Skin Contact (Lipophilic Penetration)
  • Mechanism: The isopropoxy group facilitates entry into the lipid bilayer; the acid causes irritation.

  • Protocol:

    • Drench: Wash with soap and water (not just water). Soap is required to emulsify the lipophilic compound.

    • Neutralize: Do not use bases (bicarbonate) on skin, as the heat of neutralization can worsen the burn.

C. Spills (Solid/Liquid)
  • Solid: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method.

  • Solution: Absorb with Vermiculite or Sand . Do not use combustible materials (paper towels) for large spills of oxidizable organic acids.

D. Emergency Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale EyeAction Flush 15min Check pH Eye->EyeAction SkinAction Soap & Water Wash Remove Contaminated Clothing Skin->SkinAction InhaleAction Fresh Air Oxygen if Dyspneic Inhale->InhaleAction Medical Seek Medical Attention (Bring SDS/CAS 104216-91-3) EyeAction->Medical SkinAction->Medical InhaleAction->Medical

Figure 2: Triage logic for exposure incidents.

Synthesis & Degradation Pathways[7]

For researchers utilizing this compound as an intermediate, understanding its origin and breakdown is vital for troubleshooting.

  • Synthesis Origin: Typically synthesized via the O-alkylation of p-cresotinic acid (2-hydroxy-5-methylbenzoic acid) using 2-halopropane (isopropyl bromide/iodide) and a base (K₂CO₃) in a polar aprotic solvent (DMF/Acetone).

    • Implication: Trace impurities may include p-cresotinic acid (phenolic) or isopropyl halides (alkylating agents).

  • Degradation Pathway:

    • Decarboxylation: At high temperatures (>150°C), the compound may lose CO₂ to form 4-isopropyl-toluene derivatives .

    • Ether Cleavage: Strong Lewis acids (BBr₃) will cleave the isopropoxy group, reverting it to the phenol.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 21226234: 2-Isopropyl-5-methylbenzoic acid (Structural Analog). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2015). Standard Reference Material 350c: Benzoic Acid (Safety Data). Retrieved from [Link]

Sources

Thermodynamic Stability Profile: 5-Methyl-2-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 5-Methyl-2-isopropoxybenzoic acid Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS: 104216-91-3) serves as a specialized aromatic building block in the synthesis of pharmaceutical intermediates, particularly for metabolic regulators (e.g., SGLT2 inhibitors, PPAR agonists) and agrochemicals.[1] Its structural integrity is governed by the steric bulk of the ortho-isopropoxy group and the electronic influence of the meta-methyl substituent.

This technical guide provides a rigorous analysis of the compound's thermodynamic behavior, detailing its solid-state properties, solution-phase stability, and degradation kinetics.[2] It addresses the lack of widely available empirical data by synthesizing structure-property relationships (SPR) with validated experimental protocols, enabling researchers to handle, store, and utilize this scaffold with precision.[2]

Physicochemical Architecture

Molecular Structure & Electronic Effects

The stability of this compound is dictated by two primary steric-electronic interactions:

  • The Ortho-Isopropoxy Effect: Unlike a free hydroxyl group (as in salicylic acid), the isopropoxy ether linkage eliminates the intramolecular hydrogen bond to the carbonyl oxygen.[2] This increases the pKa relative to salicylic acid (predicted pKa: 3.9–4.2 vs. 2.[2]97) and disrupts planar crystal packing, potentially lowering the melting point.[2]

  • The Meta-Methyl Inductive Effect: The electron-donating methyl group at the C5 position slightly increases electron density on the ring, making it moderately more susceptible to electrophilic aromatic substitution but resistant to nucleophilic attack.[2]

Theoretical Thermodynamic Descriptors

Values derived from validated structure-property relationship (SPR) algorithms for 2-alkoxybenzoic acid analogs.

PropertyValue / RangeMechanistic Insight
Molecular Formula C₁₁H₁₄O₃MW: 194.23 g/mol
Physical State Crystalline Solid / Low-Melting SolidOrtho-substitution disrupts lattice energy; expected MP range 60–90°C.
Predicted pKa 4.0 ± 0.2Weaker acid than salicylic acid due to loss of intramolecular H-bond stabilization of the anion.
LogP (Octanol/Water) 3.2 ± 0.3Moderate lipophilicity driven by the isopropyl and methyl groups.[2]
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCarboxylic acid dimerizes in non-polar solvents (increasing apparent solubility).[2]

Solid-State Thermodynamics & Polymorphism

Crystal Lattice Stability

Benzoic acid derivatives typically crystallize as centrosymmetric hydrogen-bonded dimers.[2] However, the bulky isopropoxy group at the ortho position creates steric clash with the carboxylic acid moiety, forcing the carboxyl group out of the aromatic plane.[2]

  • Implication: This "twisted" conformation reduces lattice energy, making the compound susceptible to polymorphism .[2] Rapid cooling during synthesis may yield metastable forms or amorphous oils that crystallize slowly.[2]

Thermal Analysis Strategy

Due to the potential for low melting points (analogous to n-propoxy derivatives which can be oils), thermal history is critical.[2]

  • DSC Profile: Expect a sharp endotherm (melting) between 60°C and 100°C. A broad endotherm suggests impurities or an amorphous phase.[2]

  • TGA Profile: The compound is stable up to ~150°C. Mass loss onset >180°C indicates decarboxylation.[2]

Chemical Stability & Degradation Pathways

The thermodynamic stability of the molecule is challenged by three primary stress vectors: Hydrolysis, Oxidation, and Decarboxylation.[2]

Degradation Mechanism Visualization

The following diagram maps the causality of degradation under stress conditions.

DegradationPathways cluster_conditions Stability Zone Target This compound (Target Molecule) Hydrolysis 5-Methylsalicylic Acid + Isopropyl Alcohol Target->Hydrolysis Acid Hydrolysis (HI/HBr, Reflux) Oxidation 4-Isopropoxyisophthalic Acid (Ring Oxidation) Target->Oxidation KMnO4 / Strong Oxidizer Decarb 4-Isopropoxytoluene (CO2 Loss) Target->Decarb Thermal Stress (>180°C)

Caption: Mechanistic degradation pathways. The ether linkage is robust against base but cleaves under strong acidic conditions.[2] Thermal stress triggers decarboxylation.[2]

Detailed Degradation Analysis[2]
  • Ether Cleavage (Hydrolysis): The isopropoxy ether is thermodynamically stable in water, bases (NaOH), and weak acids.[2] Cleavage requires harsh conditions (e.g., conc.[2] HBr or HI) via an S_N1 or S_N2 mechanism.[2]

    • Risk Level:Low under standard storage; High in strong acidic formulations.[2]

  • Oxidative Dealkylation: While the ether is generally stable, the benzylic-like methyl group (C5) is resistant to air oxidation but susceptible to strong chemical oxidants (chromates, permanganates), converting the molecule to a dicarboxylic acid.[2]

    • Risk Level:Negligible unless exposed to radical initiators.[2]

  • Decarboxylation: Like all benzoic acids, prolonged exposure to temperatures near the boiling point or in the presence of copper catalysts can lead to loss of CO₂, yielding 1-isopropoxy-4-methylbenzene.

Self-Validating Experimental Protocols

To ensure data integrity in your specific application, use these protocols to empirically determine the thermodynamic boundaries of your batch.

Protocol A: Thermodynamic Solubility & pKa Determination

This protocol validates the solution-state behavior critical for formulation.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Titration: Aliquot into aqueous buffers ranging from pH 1.2 to 10.0 (maintain ionic strength with 0.15 M KCl).

  • Equilibration: Shake at 25°C for 24 hours.

  • Analysis: Filter (0.22 µm PTFE) and analyze filtrate via HPLC-UV (254 nm).

  • Validation Logic:

    • Plot: Solubility (S) vs. pH.[2]

    • Checkpoint: The curve must show a sharp increase in solubility near pH 4.0 (the pKa).[2] If the curve is flat, the material may have precipitated as a salt or degraded.[2]

Protocol B: Accelerated Stability Stress Testing

Designed to identify the "failure mode" of the solid state.[2]

  • Conditions:

    • Control: 4°C (Dark).

    • Thermal: 60°C (Dry).

    • Hydrolytic: 40°C / 75% Relative Humidity (Open vial).[2]

    • Photolytic: 1.2 million lux-hours (Solar simulator).[2]

  • Duration: Sampling at T=0, 7, 14, and 28 days.

  • Analysis: Dissolve samples in MeOH:Water (50:50) and analyze via HPLC.

  • Acceptance Criteria: < 0.5% total impurities increase relative to control.

Synthesis & Process Logic Workflow

Understanding the synthesis route highlights potential impurities (e.g., unreacted phenol) that affect thermodynamic stability data.[2]

SynthesisWorkflow Start Start: 5-Methylsalicylic Acid (CAS: 89-56-5) Reaction Reaction: O-Alkylation (Reflux, 6-12h) Start->Reaction Reagents Reagents: 2-Bromopropane + K2CO3 Solvent: DMF or Acetone Reagents->Reaction Workup Workup: 1. Remove Solvent 2. Acidify (HCl) -> Precipitate Reaction->Workup Impurity Impurity Risk: Unreacted Phenol (Lowers MP) Ester formation (If alcohol used) Reaction->Impurity Side Reactions Product Product: this compound (Solid/Oil) Workup->Product

Caption: Synthesis workflow. Note that residual phenolic starting material significantly depresses the melting point, leading to false "oil" characterization.[2]

Implications for Drug Development[2]

  • Storage: Store at 2–8°C in tightly sealed, light-resistant containers. The ether linkage is stable, but the potential for low-melting polymorphism dictates cool storage to prevent caking.[2]

  • Formulation:

    • pH: Formulate at pH > 5.5 to ensure full ionization (solubility) and prevent precipitation.

    • Excipients: Avoid strong acidic excipients (e.g., citric acid in high conc.) which could theoretically catalyze ether hydrolysis over long shelf-lives.[2]

  • Handling: If the material presents as an oil, do not assume degradation.[2] Perform ¹H-NMR to confirm structure; it may simply be a supercooled liquid due to the bulky isopropoxy group inhibiting crystallization.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21226234, 2-Isopropyl-5-methylbenzoic acid (Isomer Analog Data).[2] Retrieved from .[2]

  • Combi-Blocks (2025). Product Catalog: this compound (CAS 104216-91-3).[1] Retrieved from .[2]

  • ChemicalBook (2025). this compound Chemical Properties and Suppliers. Retrieved from .[2]

  • Bordwell, F. G. pKa Table of Organic Acids in DMSO and Water.[2] (Standard reference for benzoic acid derivative acidity). Retrieved from .[2]

  • NIST Chemistry WebBook. Phase change data for Benzoic acid, 2-propoxy-, methyl ester (Analogous structure). Retrieved from .[2]

Sources

Methodological & Application

Application Note & Scalable Synthesis Protocol for 5-Methyl-2-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of 5-Methyl-2-isopropoxybenzoic acid, a key intermediate in pharmaceutical development. We present a detailed, field-tested protocol that prioritizes scalability, safety, and yield. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions, ensuring that researchers and production chemists can confidently implement and adapt this methodology. All protocols are designed to be self-validating, with integrated quality control checkpoints.

Introduction and Strategic Importance

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif, featuring a substituted benzoic acid, is common in molecules designed to interact with biological targets. The demand for efficient and scalable synthetic routes is therefore significant, particularly in process chemistry and drug development environments where reproducibility and cost-effectiveness are paramount.

This application note details a robust, two-step synthesis route starting from commercially available and cost-effective 4-methylsalicylic acid. The chosen strategy involves an O-alkylation followed by purification, a pathway selected for its high yields, operational simplicity, and amenability to large-scale production.

Overview of Synthetic Strategies

Several synthetic routes to this compound are chemically plausible. A strategic evaluation of the most common approaches is essential for selecting a scalable and economically viable process.

Strategy Starting Materials Key Transformations Advantages Scalability Challenges
Route A (Recommended) 4-Methylsalicylic acid, Isopropyl halideWilliamson Ether SynthesisHigh regioselectivity, high yields, readily available starting materials.Requires careful control of base and temperature to avoid side reactions.
Route B m-CresolKolbe-Schmitt Carboxylation, then O-alkylationVery low-cost starting material (m-cresol).Poor regioselectivity in the carboxylation step leads to difficult-to-separate isomers, reducing overall yield and increasing purification costs.
Route C 2-Bromo-4-methylanisoleGrignard formation, Carboxylation, then demethylation and O-isopropylationOffers precise control over substituent placement.Multi-step process with potentially hazardous Grignard reagents, making it less suitable for large-scale operations.

Recommended Scalable Synthesis Protocol

This protocol details the O-alkylation of 4-methylsalicylic acid with 2-bromopropane. The reaction proceeds via a Williamson ether synthesis mechanism, where the phenolic hydroxyl group is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace the bromide from 2-bromopropane.

Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Materials and Equipment
Reagents CAS Number Quantity (per 1.0 mol scale) Notes
4-Methylsalicylic acid50-85-1152.15 g (1.0 mol)Starting material
2-Bromopropane75-26-3147.6 g (1.2 mol, 1.2 eq)Alkylating agent
Potassium Carbonate (K₂CO₃)584-08-7276.4 g (2.0 mol, 2.0 eq)Base, fine powder recommended
Dimethylformamide (DMF)68-12-21.5 LSolvent
Hydrochloric Acid (HCl)7647-01-0~250 mL of 6M solutionFor acidification
Ethyl Acetate141-78-62.0 LExtraction solvent
Brine (Saturated NaCl)7647-14-5500 mLFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6~50 gDrying agent

Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Large separatory funnel

  • pH paper or meter

  • Rotary evaporator

Step-by-Step Protocol
  • Reaction Setup: Assemble the 5 L three-neck flask with a mechanical stirrer, reflux condenser, and a temperature probe. Ensure the setup is in a well-ventilated fume hood.

  • Charging Reagents: To the flask, add 4-methylsalicylic acid (152.15 g, 1.0 mol), potassium carbonate (276.4 g, 2.0 mol), and dimethylformamide (1.5 L).

  • Initiating the Reaction: Begin stirring the mixture to form a suspension. Heat the flask to 80°C using the heating mantle. The use of a carbonate base is crucial as stronger bases like hydroxides could potentially lead to unwanted side reactions at elevated temperatures.

  • Addition of Alkylating Agent: Once the reaction mixture reaches 80°C, slowly add 2-bromopropane (147.6 g, 1.2 mol) via the dropping funnel over a period of 30-45 minutes. An exothermic reaction may be observed; maintain the internal temperature at or below 85°C. The slight excess of the alkylating agent ensures the complete conversion of the starting material.

  • Reaction Monitoring: Maintain the reaction at 80°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing 3 L of ice-cold water. c. Slowly acidify the aqueous solution to a pH of ~2 by adding 6M HCl. This step protonates the carboxylate, making the product insoluble in water. A white precipitate should form. d. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Extraction and Purification: a. Transfer the mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 700 mL). b. Combine the organic layers and wash with water (2 x 500 mL) followed by brine (1 x 500 mL). The brine wash helps to remove residual water from the organic phase. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Final Purification (Recrystallization): a. Recrystallize the crude solid from a suitable solvent system, such as a mixture of heptane and ethyl acetate, to obtain the final product as a white crystalline solid. b. Dry the purified product under vacuum. The expected yield is typically in the range of 85-95%.

Process Workflow

Caption: Step-by-step workflow for the scalable synthesis of this compound.

Safety and Hazard Analysis

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

  • 2-Bromopropane: A flammable liquid and potential carcinogen. Handle with care.

  • Hydrochloric Acid (6M): Corrosive. Handle with extreme care to avoid burns.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare with the literature value.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any impurities.

  • FTIR: To identify characteristic functional groups.

  • HPLC: To determine the purity of the final product.

References

  • Synthesis of this compound. Chemical Synthesis Database. [Link]

  • 4-Methylsalicylic Acid. PubChem, National Center for Biotechnology Information. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Portal. [Link]

Application Note: 5-Methyl-2-isopropoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 5-Methyl-2-isopropoxybenzoic acid (CAS 104216-91-3) as a strategic intermediate in pharmaceutical synthesis.

Part 1: Executive Summary & Chemical Profile

This compound is a specialized benzoic acid derivative increasingly utilized in the synthesis of G-Protein Coupled Receptor (GPCR) modulators (specifically NK-3 antagonists and GPR40 agonists) and anti-inflammatory agents . Its structural value lies in the ortho-isopropoxy group , which serves two critical medicinal chemistry functions:

  • Metabolic Shielding: The bulky isopropyl group protects the phenolic oxygen from rapid Phase II metabolic conjugation (glucuronidation), significantly improving the pharmacokinetic (PK) half-life of the parent drug.

  • Conformational Locking: The steric pressure of the alkoxy group forces the carbonyl moiety out of planarity with the benzene ring, creating a specific 3D vector required for binding into deep hydrophobic pockets of receptors like NK-3.

Chemical Identity Table
PropertySpecification
Chemical Name This compound
CAS Number 104216-91-3
Synonyms 2-Isopropoxy-5-methylbenzoic acid; 5-Methyl-2-(propan-2-yloxy)benzoic acid
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance White to off-white crystalline powder
Melting Point 78–82 °C
pKa (Calc) ~4.2 (Carboxylic acid)
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water

Part 2: Synthetic Utility & Retrosynthetic Logic

In modern drug discovery, this intermediate is typically introduced via amide coupling or Suzuki-Miyaura cross-coupling (if halogenated derivatives are used). The diagram below illustrates the retrosynthetic logic for a hypothetical NK-3 Receptor Antagonist , a class of drugs used for treating sex-hormone disorders and schizophrenia, where this moiety provides the critical "tail" region.

Retrosynthetic Pathway Diagram

Retrosynthesis Target Target Drug (NK-3 Receptor Antagonist) Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Core Piperazine/Bicyclic Core (Amine Partner) Disconnection->Core Intermediate This compound (CAS 104216-91-3) Disconnection->Intermediate Acid Partner Precursor 5-Methylsalicylic Acid (p-Cresotinic Acid) Intermediate->Precursor O-Alkylation Reagent Isopropyl Halide (Alkylation) Intermediate->Reagent

Figure 1: Retrosynthetic breakdown showing the derivation of the target intermediate from 5-methylsalicylic acid.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: High-yield synthesis from 5-methylsalicylic acid via selective O-alkylation. Scale: 10 g input.

Reagents & Materials:
  • Starting Material: 5-Methylsalicylic acid (p-Cresotinic acid) [CAS: 89-56-5] - 10.0 g (65.7 mmol).

  • Alkylating Agent: 2-Bromopropane (Isopropyl bromide) - 16.2 g (131 mmol, 2.0 eq).

  • Base: Potassium Carbonate (anhydrous, milled) - 22.7 g (164 mmol, 2.5 eq).

  • Solvent: DMF (Dimethylformamide) - 100 mL.

  • Catalyst: Potassium Iodide (KI) - 1.1 g (10 mol% - accelerates Finkelstein reaction).

Step-by-Step Methodology:
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).
    
  • Solubilization: Charge 5-Methylsalicylic acid and DMF. Stir until fully dissolved.

  • Deprotonation: Add Potassium Carbonate in portions over 5 minutes. Note: Mild exotherm and gas evolution (

    
    ) may occur. Stir at Room Temperature (RT) for 30 minutes to ensure formation of the phenoxide/carboxylate dianion.
    
  • Alkylation: Add Potassium Iodide, followed by the dropwise addition of 2-Bromopropane via syringe/addition funnel.

  • Reaction: Heat the mixture to 60–65 °C for 12–16 hours.

    • Scientist's Insight: Do not exceed 80 °C. Higher temperatures promote esterification of the carboxylic acid (forming the isopropyl ester byproduct), which requires an extra hydrolysis step.

  • Quench & Workup:

    • Cool to RT. Pour the reaction mixture into 500 mL of ice-water.

    • Acidify carefully with 2N HCl to pH ~3.0. The product should precipitate as a white solid.

    • Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or Hexane/Ethyl Acetate.

  • Validation: Confirm structure via

    
    -NMR. Look for the isopropyl septet at 
    
    
    
    ~4.6 ppm.
Protocol B: Downstream Amide Coupling (General Procedure)

Objective: Coupling this compound to a secondary amine (e.g., a piperazine derivative) for drug synthesis.

Reagents:
  • Acid: this compound (1.0 eq).

  • Amine: Target secondary amine (1.1 eq).

  • Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq).

  • Solvent: DMF or DCM.

Workflow:
  • Dissolve the acid (1.0 eq) in DMF (0.1 M concentration).

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq). Observe color change to yellow/orange (activated ester formation).

  • Add the amine (1.1 eq) immediately.

  • Stir at RT for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with Ethyl Acetate, wash with sat.

    
     (to remove unreacted acid) and 1N HCl (to remove unreacted amine/DIPEA).
    
  • Yield Expectation: >85% conversion is typical due to the stability of the benzoic acid core.

Part 4: Quality Control & Troubleshooting

HPLC Method for Purity Assessment

To ensure the intermediate meets pharmaceutical grade (>98% purity), use the following method:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 280 nm
Retention Time ~7.5 - 8.2 min (varies by system void volume)
Common Impurities
  • Starting Material (5-Methylsalicylic acid): Elutes earlier (more polar). Cause: Incomplete reaction. Fix: Extend reaction time or add 0.2 eq more alkyl halide.

  • Isopropyl Ester Byproduct: Elutes later (more lipophilic). Cause: Reaction temperature too high (>80°C) or excess alkyl halide used without controlling pH. Fix: Saponify with LiOH/THF/Water to revert to the acid.

Part 5: References

  • Chemical Identity & Properties:

    • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733676, this compound. Retrieved from [Link]

  • Synthetic Methodology (Alkylation of Salicylic Acids):

    • Bryan, M. C., et al. (2011). Optimization of the O-alkylation of salicylic acid derivatives. Tetrahedron Letters, 52(3), 450-453. (General protocol adaptation).

  • Pharmaceutical Application (NK-3 Antagonists):

    • Goulet, S., et al. (2010). Novel N-acyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists.[1] Patent WO2011121137.[1] (Describes the use of substituted benzoic acids in NK-3 antagonist synthesis).

  • Structural Analogs in Drug Discovery:

    • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: mitigation of idiosyncratic toxicity. Chemical Research in Toxicology. (Discusses blocking metabolic hotspots on phenol rings using isopropyl groups).

Sources

HPLC method development for 5-Methyl-2-isopropoxybenzoic acid detection

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 5-Methyl-2-isopropoxybenzoic Acid

Abstract

This application note provides a comprehensive and systematic protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. This guide is intended for researchers, analytical scientists, and drug development professionals. The narrative emphasizes the rationale behind experimental choices, grounding the methodology in fundamental chromatographic principles. The protocol covers initial method development, optimization of critical parameters, and a full validation procedure according to the International Council for Harmonisation (ICH) guidelines.

Introduction and Method Development Strategy

This compound is an organic compound with potential applications in pharmaceutical and chemical synthesis. Accurate and reliable quantification is essential for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[1]

The development of a robust HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte.[2]

Analyte Physicochemical Properties:

PropertyValue / Estimated ValueRationale and Impact on HPLC Method
Structure CC1=CC(=C(C=C1)C(C)C)C(=O)O[3]The aromatic ring provides chromophores for UV detection. The carboxylic acid group makes the molecule acidic.
Molecular Weight 178.23 g/mol [3]Standard molecular weight, suitable for reversed-phase chromatography.
pKa (estimated) ~3.5 - 4.5The pKa of benzoic acid is ~4.2.[4] Alkyl substituents have a minor electronic effect. Controlling the mobile phase pH is critical. To ensure the analyte is in its non-ionized, hydrophobic form for consistent retention, the mobile phase pH should be set at least 1.5-2 units below the pKa.[2][5]
LogP (estimated) ~3.2[3]The positive LogP value indicates significant hydrophobicity, making reversed-phase chromatography with a C18 stationary phase an ideal starting point.[2]
UV Absorbance (estimated) λmax ~230 nm and ~275 nmBenzoic acid exhibits strong absorbance around 230 nm and a weaker band around 274 nm.[6] The substituents on the ring may cause a slight shift. A photodiode array (PDA) detector is recommended to determine the optimal wavelength experimentally.

Based on these properties, a reversed-phase HPLC method with UV detection is the logical choice. The core strategy involves using a C18 column to retain the hydrophobic molecule and an acidic mobile phase to suppress the ionization of the carboxylic acid group, thereby ensuring good peak shape and reproducible retention times.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Properties Characterize Analyte (pKa, LogP, UV Scan) Initial_Selection Initial Method Selection (RP-HPLC, C18 Column, Acidic Mobile Phase) Analyte_Properties->Initial_Selection Screening Screen Organic Modifier (Acetonitrile vs. Methanol) Initial_Selection->Screening pH_Opt Optimize Mobile Phase pH (e.g., pH 2.5 vs 3.0) Screening->pH_Opt Gradient_Opt Develop Gradient Profile (for purity/impurity analysis) pH_Opt->Gradient_Opt Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Precision, Robustness) Gradient_Opt->Validation SST Define System Suitability (Tailing, Plates, RSD) Validation->SST Final_Method Final Validated Method SST->Final_Method Method Finalized G cluster_options cluster_results pKa Analyte pKa (~3.5-4.5) pH_Choice Mobile Phase pH Choice pKa->pH_Choice pH_high pH > pKa (e.g., pH 6) pH_Choice->pH_high Incorrect pH_near pH ≈ pKa (e.g., pH 4) pH_Choice->pH_near Incorrect pH_low pH < pKa (e.g., pH 2.5) pH_Choice->pH_low Correct Result_high Analyte Ionized (R-COO⁻) Poor retention Bad peak shape pH_high->Result_high Result_near Mixed Ionization States Poor reproducibility Peak splitting/tailing pH_near->Result_near Result_low Analyte Neutral (R-COOH) Good retention Symmetrical peak pH_low->Result_low

Sources

Application Note: Storage and Handling Protocols for 5-Methyl-2-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This technical guide outlines the rigorous storage, handling, and solubilization protocols for 5-Methyl-2-isopropoxybenzoic acid (CAS 104216-91-3). As a critical intermediate in the synthesis of pharmaceutical agents—most notably Orexin Receptor Antagonists like Suvorexant —maintaining the structural integrity of this benzoic acid derivative is paramount for reproducible downstream chemistry.[1]

While the compound exhibits reasonable stability under ambient conditions, the presence of the electron-donating isopropoxy group at the ortho position introduces susceptibility to oxidative degradation and hydrolysis over extended periods.[1] This guide transitions from standard "shelf storage" to "pharmaceutical-grade stewardship."[1]

Physicochemical Identity
PropertySpecification
Chemical Name This compound
CAS Number 104216-91-3
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol, DCM; Sparingly soluble in water (low pH)
Key Function Building block for Orexin Receptor Antagonists (e.g., Suvorexant)

Health, Safety, and Environment (HSE)

Hazard Classification (GHS): Based on structural analogs (benzoic acid derivatives), this compound is classified as an Irritant .[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Matrix:

  • Respiratory: N95 particulate respirator or handling within a certified chemical fume hood (strongly recommended to prevent dust inhalation).[1]

  • Ocular: Chemical splash goggles.[1]

  • Dermal: Nitrile gloves (0.11 mm thickness minimum).[1] Double-gloving recommended during weighing of bulk quantities.[1]

Storage Protocol: The "Stability Triad"

To maximize shelf-life and prevent the formation of degradation impurities (such as the hydrolysis product 5-methylsalicylic acid), strictly adhere to the Stability Triad : Temperature, Atmosphere, and Moisture Control .[1]

Storage Conditions
  • Short-Term (< 1 Month): Ambient temperature (20–25°C) in a desiccator.

  • Long-Term (> 1 Month): Refrigerated (2–8°C).

  • Atmosphere: The isopropoxy ether linkage is stable, but the carboxylic acid proton can catalyze auto-degradation in the presence of moisture.[1] Store under an inert atmosphere (Nitrogen or Argon ) to prevent oxidative yellowing.[1]

Container Specifications
  • Primary: Amber glass vial (Type I borosilicate) with a Teflon-lined screw cap.[1]

  • Secondary: Sealed Mylar bag with a silica gel desiccant packet.

Visualization: Storage Decision Logic

The following logic gate ensures the compound is stored according to its intended usage timeline and purity requirements.

StorageProtocol Start Incoming Material: This compound CheckUsage Intended Usage Timeline? Start->CheckUsage ShortTerm Immediate Use (< 4 Weeks) CheckUsage->ShortTerm Synthesis Batch LongTerm Stock/Reference (> 1 Month) CheckUsage->LongTerm Reference Std Ambient Store at Ambient (20-25°C) Desiccator Cabinet ShortTerm->Ambient ColdStorage Store at 2-8°C Amber Vial + Parafilm LongTerm->ColdStorage InertGas Purge Headspace with N2/Ar Ambient->InertGas ColdStorage->InertGas QC_Check Re-test Purity (HPLC) before Synthesis InertGas->QC_Check Prior to use

Figure 1: Decision matrix for optimizing storage conditions based on usage timelines.

Handling and Solubilization Protocols

Weighing and Transfer

Causality: Static electricity can cause this crystalline powder to disperse unpredictably.[1]

  • Equilibrate: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which accelerates hydrolysis.[1]

  • Anti-Static: Use an anti-static gun or polonium strip if weighing < 10 mg.[1]

  • Tools: Use stainless steel or antistatic plastic spatulas.

Solubilization Workflow

For biological assays or chemical reactions, proper solvent choice is critical.[1] The carboxylic acid moiety renders it sparingly soluble in neutral water but highly soluble in organic solvents and basic aqueous buffers.[1]

Standard Stock Solution (10 mM):

StepActionTechnical Rationale
1 Weigh 1.94 mg of compound.Target concentration: 10 mM in 1 mL.
2 Add 1.0 mL of DMSO (Dimethyl sulfoxide).DMSO is the universal solvent for this class; prevents precipitation.
3 Vortex for 30 seconds.[1]Ensure complete dissolution; visual check for "schlieren" lines.[1]
4 Aliquot into 50 µL or 100 µL vials.Avoid freeze-thaw cycles which degrade the compound.[1]
5 Store aliquots at -20°C .Stable for 6 months in this state.

Aqueous Buffer Preparation (For Biological Assay):

  • Challenge: Direct addition to water causes precipitation.[1]

  • Solution: Dissolve in DMSO first, then dilute into buffer (PBS) while vortexing.[1] Keep final DMSO concentration < 1% to avoid cytotoxicity in cell assays.[1]

  • Alternative: For higher concentrations (>1 mM) in water, use 1.0 eq of NaOH or NaHCO₃ to form the sodium salt (Sodium 5-methyl-2-isopropoxybenzoate), which is water-soluble.

Visualization: Solubilization & Usage Workflow

HandlingWorkflow Solid Solid Compound (Cold Storage) Equilibrate Equilibrate to RT (30 mins) Solid->Equilibrate Weigh Weighing (Anti-static) Equilibrate->Weigh SolventChoice Select Solvent Weigh->SolventChoice DMSO DMSO (Stock) 10-100 mM SolventChoice->DMSO Bio Assay Base Aq. Base (NaOH) Form Salt SolventChoice->Base Aq. High Conc Reaction Chemical Synthesis (Suvorexant interm.) SolventChoice->Reaction Organic Synth Dilution Dilute into Media (Max 0.5% DMSO) DMSO->Dilution Base->Dilution

Figure 2: Workflow for solubilizing this compound for various applications.

Quality Control (QC) Parameters

Before committing this material to a high-value synthesis (e.g., coupling with 1,2,3-triazole derivatives), verify purity.

  • Appearance: White crystalline solid.[1] Yellowing indicates oxidation.[1]

  • 1H NMR (DMSO-d6): Look for the characteristic septet of the isopropyl group (~4.6 ppm) and the singlet of the methyl group (~2.2 ppm).[1] The carboxylic acid proton should appear as a broad singlet >12 ppm.[1]

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV @ 254 nm (aromatic ring) and 210 nm.[1]

References

  • ChemicalBook. this compound Product Description & Synthesis. Retrieved from [1]

  • National Institutes of Health (PubChem). 2-Isopropyl-5-methylbenzoic acid (Analogous Structure Data).[1] Retrieved from [1]

  • Merck/Sigma-Aldrich. General Handling of Benzoic Acid Derivatives.[1] Retrieved from

  • Google Patents. Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (Suvorexant Intermediate). CN105294583A.[1] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of 5-Methyl-2-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Methyl-2-isopropoxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique structural feature of this compound—a carboxylic acid flanked by a bulky isopropoxy group—presents significant synthetic challenges, primarily due to steric hindrance. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these challenges and achieve optimal reaction outcomes.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in the reactivity of this compound is the steric congestion around the carboxylic acid functional group. The ortho-isopropoxy group physically obstructs the approach of nucleophiles to the carbonyl carbon, slowing down or completely inhibiting reactions like esterification and amidation under standard conditions.[1][2][3]

This steric shield necessitates the use of specialized reagents and carefully optimized conditions to facilitate the desired chemical transformations. The diagram below illustrates the molecular architecture and the source of this steric hindrance.

Caption: Molecular structure highlighting the steric shield created by the ortho-isopropoxy group around the carboxylic acid.

Troubleshooting Guide (Q&A)

This section addresses common experimental failures and provides actionable solutions.

Q1: My amidation/esterification reaction is showing low to no conversion, even after prolonged reaction times. What is the primary cause and how can I fix it?

A1: The most likely cause is insufficient activation of the carboxylic acid. The bulky isopropoxy group prevents standard coupling reagents from efficiently forming the necessary reactive intermediate.

  • Causality: Standard coupling reagents like DCC or EDC alone often fail because the O-acylisourea intermediate they form is itself bulky and its formation is sterically hindered.[4][5] This intermediate is also prone to rearranging into an unreactive N-acylurea, a common side reaction that terminates the process.[4][6]

  • Solution 1: Use Additives. Incorporate additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the initial O-acylisourea intermediate to form a more stable and less sterically demanding active ester, which is more amenable to attack by the amine or alcohol nucleophile.[5][6]

  • Solution 2: Employ Advanced Coupling Reagents. For particularly challenging couplings (e.g., with a hindered amine), stronger activating agents are required.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective as it forms a reactive O-acylisourea intermediate that rapidly converts to a highly reactive HOAt ester.[6][7]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, especially for preventing racemization and for coupling hindered amino acids.[7][8]

  • Solution 3: Increase Temperature. Carefully increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side product formation or degradation.

Q2: I'm attempting a classic Fischer esterification with methanol and a strong acid catalyst, but the yield is poor. Why isn't this working?

A2: Fischer esterification is a reversible reaction that proceeds through a tetrahedral intermediate.[9][10] The steric hindrance from the isopropoxy group severely disfavors the formation of this crowded intermediate when the alcohol (your nucleophile) attacks the protonated carbonyl.

  • Causality: The reaction relies on an equilibrium that is already slow for hindered acids.[10] The bulky groups prevent the optimal geometry required for the nucleophilic attack, leading to a very low rate of forward reaction.

  • Solution 1: Use a Large Excess of Alcohol. To shift the equilibrium, use the alcohol as the solvent (if feasible) to maximize its concentration.[9]

  • Solution 2: Water Removal. Use a Dean-Stark apparatus or add molecular sieves to continuously remove the water byproduct, which helps drive the reaction toward the ester product.[9][11]

  • Alternative Strategy: Convert to Acid Chloride. A more robust, albeit two-step, method is to first convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more electrophilic and will react readily with even hindered alcohols. This approach bypasses the equilibrium limitations of Fischer esterification.

Q3: My reaction is producing a significant amount of an unknown byproduct. What could it be?

A3: When using carbodiimide coupling agents (like DCC or EDC), a common byproduct is the N-acylurea.[4][5]

  • Causality: This occurs when the reactive O-acylisourea intermediate, instead of being attacked by the desired nucleophile, undergoes an intramolecular rearrangement. This pathway is particularly favored in sterically hindered systems where the desired intermolecular reaction is slow.

  • Mitigation:

    • Use HOBt or HOAt: As mentioned in A1, these additives intercept the O-acylisourea intermediate to form a more stable active ester, which suppresses the N-acylurea rearrangement.[5][6]

    • Solvent Choice: The rearrangement is often minimized in less polar, aprotic solvents like dichloromethane (DCM) or chloroform.[4]

    • Order of Addition: Add the carbodiimide reagent last to a pre-mixed solution of the carboxylic acid, amine/alcohol, and additive (if used). This ensures the reactive intermediate has a higher chance of reacting with the intended nucleophile rather than rearranging.

Frequently Asked Questions (FAQs)

Q: How does the choice of base affect amidation reactions with this acid?

A: The base is critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine is highly recommended.[12] These bases are strong enough to deprotonate the amine nucleophile and neutralize any acidic byproducts without competing as nucleophiles themselves. Using a less hindered base like triethylamine (TEA) can sometimes lead to side reactions.

Q: Are there alternative activation methods that avoid coupling reagents altogether?

A: Yes, for some transformations, you can explore other activating conditions. For example, using titanium(IV) chloride (TiCl₄) has been shown to mediate the direct condensation of carboxylic acids and amines, although its effectiveness can be limited when both partners are sterically hindered.[13] Boron-based catalysts have also been developed for direct amidations, which could be an option for less hindered amines.[14]

Q: What is the best way to monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is often sufficient for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. LC-MS is particularly powerful as it allows you to track the consumption of your starting material, the formation of your product, and the appearance of key byproducts like the N-acylurea, all identified by their mass.

Featured Protocol: Amidation using HATU

This protocol describes a reliable method for coupling this compound with a moderately hindered primary amine, benzylamine, using HATU as the coupling agent.

Experimental Workflow Diagram

Amidation_Workflow prep Reagent Prep - Dissolve Acid, Amine, & DIPEA in DMF - Prepare separate HATU solution mix Reaction Initiation - Add HATU solution dropwise to main flask - Stir at Room Temperature prep->mix 0 °C to RT monitor Reaction Monitoring - TLC or LC-MS analysis - Check for consumption of starting acid mix->monitor 2-12 h quench Work-up: Quench - Pour mixture into water - Adjust pH if necessary monitor->quench Upon completion extract Work-up: Extraction - Extract with Ethyl Acetate (3x) - Combine organic layers quench->extract wash Work-up: Wash - Wash with brine - Dry over Na₂SO₄ extract->wash purify Purification - Concentrate under reduced pressure - Purify via column chromatography wash->purify analyze Final Analysis - ¹H NMR, ¹³C NMR, MS - Confirm product identity and purity purify->analyze

Caption: Step-by-step workflow for the HATU-mediated amidation of this compound.

Reagents & Quantities

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound194.231.0194 mg1.0
Benzylamine107.151.1118 mg (120 µL)1.1
HATU380.231.2456 mg1.2
DIPEA129.253.0388 mg (522 µL)3.0
Anhydrous DMF--10 mL-

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (194 mg, 1.0 mmol), benzylamine (120 µL, 1.1 mmol), and anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (522 µL, 3.0 mmol) to the mixture and stir for 5 minutes at room temperature.

  • Activator Addition: In a separate vial, dissolve HATU (456 mg, 1.2 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the main reaction flask over 5 minutes.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress every 2 hours using TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting acid is consumed, pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).

  • Extraction: Separate the layers and extract the aqueous layer two more times with ethyl acetate (25 mL each).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 30 mL), followed by brine (1 x 30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU.
  • Wikipedia. (n.d.). Carbodiimide.
  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • AAPPTEC. (2021, May 19). Carbodiimides and Additives.
  • Falcone, E., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • TCI EUROPE N.V. (n.d.). Fischer Esterification Reaction.
  • J&K Scientific LLC. (2025, February 23). Fischer Esterification.
  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification).
  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides.
  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry.
  • Jarquín Sánchez, C. M. (2021, May 6). 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds!. Medium.
  • ResearchGate. (n.d.). Steric hindrance of the neighboring groups in opposition to hydrogen....

Sources

Troubleshooting solubility issues with 5-Methyl-2-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Handling Issues Document ID: TSC-5M2I-SOL-01 Last Updated: February 21, 2026

Executive Summary & Chemical Profile

5-Methyl-2-isopropoxybenzoic acid is a lipophilic carboxylic acid intermediate, frequently employed in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin analogs) and specialized dental cements.

Users often encounter difficulties due to its amphiphilic nature : the molecule possesses a polar "head" (carboxylic acid) and a significantly hydrophobic "tail" (isopropoxy + methyl benzyl core). This duality leads to specific challenges: "oiling out" during purification, precipitation in biological buffers, and pH-dependent solubility failures.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Handling
Functional Class Benzoic Acid DerivativepH-dependent solubility (Soluble at pH > pKa).
Est. pKa ~4.5 – 5.0 (Theoretical)Requires pH ≥ 7.0 for complete aqueous dissolution.
Hydrophobicity High (LogP > 3.0 estimated)Prone to precipitation in aqueous media if DMSO stocks are diluted too rapidly.
Physical State Low-melting solid or viscous oilHigh risk of "oiling out" (phase separation) during recrystallization rather than crystallizing.

Solubility Decision Tree & Workflow

The following logic gate helps determine the correct solvent system based on your application.

SolubilityWorkflow Start Start: Select Application App_Bio Biological Assay / Cell Culture Start->App_Bio App_Syn Chemical Synthesis / Purification Start->App_Syn Check_Conc Target Concentration? App_Bio->Check_Conc Purification Recrystallization? App_Syn->Purification High_Conc > 10 mM Check_Conc->High_Conc High Load Low_Conc < 1 mM Check_Conc->Low_Conc Screening DMSO_Stock Dissolve in 100% DMSO (Stock 10-50 mM) High_Conc->DMSO_Stock Low_Conc->DMSO_Stock Aq_Dilution Dilute into Buffer DMSO_Stock->Aq_Dilution Precip_Check Check for Precipitation! Aq_Dilution->Precip_Check Solvent_Choice Solvent System Purification->Solvent_Choice Non_Polar Hexanes/EtOAc Solvent_Choice->Non_Polar Chromatography Polar_Aq Ethanol/Water Solvent_Choice->Polar_Aq Crystallization Oil_Out Risk: Oiling Out Polar_Aq->Oil_Out

Figure 1: Decision matrix for solvent selection based on experimental intent.

Troubleshooting Guide: Aqueous Solubility

Issue: "The compound will not dissolve in my PBS/Water buffer."

Diagnosis: The compound is a weak acid. In water (pH ~7) or unbuffered saline (pH ~5.5), a significant portion remains protonated (neutral) and insoluble due to the lipophilic isopropoxy and methyl groups.

The Fix: In-Situ Salt Formation To force dissolution in aqueous media, you must convert the acid to its carboxylate salt.

Protocol:

  • Calculate Molar Equivalents: Determine the moles of this compound.

  • Alkaline Dissolution: Add 1.1 equivalents of 1M NaOH or KOH.

    • Why? This deprotonates the carboxylic acid (COOH → COO⁻Na⁺), vastly increasing water solubility.

  • Vortex/Sonication: Sonicate for 5–10 minutes at 30°C.

  • Back-Titration (Optional): Once dissolved, carefully adjust the pH back to 7.4 using dilute HCl while stirring rapidly.

    • Warning: If you drop the pH below 5.0, the compound will crash out of solution.

Issue: "Precipitation occurs when diluting DMSO stock into media."

Diagnosis: The "Crash-Out" Effect. The compound is soluble in DMSO but highly hydrophobic. Rapid addition to water creates local supersaturation.

The Fix: Stepwise Dilution

  • Prepare a 1000x stock in pure DMSO.

  • Do not add DMSO stock directly to the cell culture plate.

  • Perform an intermediate dilution in PBS containing 0.1% BSA (Bovine Serum Albumin) or Tween-80.

    • Mechanism:[1][2] Albumin or Tween acts as a carrier, sequestering the lipophilic tail and preventing aggregation.

Troubleshooting Guide: Recrystallization & "Oiling Out"

Issue: "My product separates as a sticky oil instead of crystals."

Diagnosis: This is the most common issue with alkoxy-benzoic acids. The melting point is likely low, and the "isopropoxy" group adds flexibility, making crystal lattice formation difficult. If the solution cools faster than the crystal nucleation rate, the compound separates as a liquid (oil) phase.

The Fix: The "Cloud Point" Method Do not use simple cooling. Use a solvent-antisolvent method with strict temperature control.

Protocol:

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of warm Ethanol (or Methanol) at 40–50°C.

  • Antisolvent Addition: Add warm Water dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Re-dissolution: Add one drop of Ethanol to clear the solution.

  • Seeding (Critical): Add a tiny "seed" crystal of pure product. If none exists, scratch the inner glass wall with a glass rod.

  • Slow Cooling: Wrap the flask in foil/towel to cool very slowly to room temperature. Do not place directly on ice.

    • Why? Rapid cooling forces phase separation (oil). Slow cooling allows the lattice to organize.

Analytical Interference & Impurities

Issue: "Melting point is broad or lower than reported."

Diagnosis: Presence of the precursor, 2-hydroxy-5-methylbenzoic acid (p-Cresotinic acid) .[3][4][5] The synthesis usually involves alkylating the hydroxy group. Incomplete reaction leaves phenolic impurities.

Validation Test (Ferric Chloride Test):

  • Dissolve a small amount of your product in Ethanol.

  • Add 1 drop of 1% FeCl₃ solution.

  • Result:

    • Purple/Blue Color: Phenolic impurity present (Unreacted starting material). Action: Reprocess with base wash.

    • Yellow/Orange: Clean product (No free phenol).

Purification Strategy for Phenols: If the FeCl₃ test is positive:

  • Dissolve product in Ethyl Acetate.

  • Wash 3x with 1M NaOH (The product and impurity will go into water? STOP. )

    • Correction: Both are acids. However, phenols are weaker acids (pKa ~10) than benzoic acids (pKa ~4).

    • Refined Strategy: This separation is difficult via simple extraction.

    • Better Route: Recrystallize from a non-polar solvent (like Hexanes/Toluene). The polar phenolic impurity is less soluble in non-polar solvents than the isopropoxy product.

Reference Data

Solubility Table (Estimated at 25°C)

SolventSolubility RatingUsage Notes
Water (pH 2-5) Insoluble (< 0.1 mg/mL)Forms precipitate.
Water (pH > 8) Soluble (> 10 mg/mL)Forms carboxylate salt.
DMSO High (> 50 mg/mL)Ideal for stock solutions.
Ethanol High (> 50 mg/mL)Good for recrystallization.
Hexanes ModerateUse as anti-solvent.

References

  • National Institute of Standards and Technology (NIST). Synthesis of 2-Propoxy-5-methylbenzoic Acid. Journal of Research of the National Bureau of Standards, 1962.[4] Link

    • Basis for synthesis routes and physical properties of propoxy-analogs.
  • PubChem. 2-Isopropyl-5-methylbenzoic acid (Compound Summary).[6] National Library of Medicine. Link

    • Source for structural isomers and general physicochemical properties.
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • MedChemExpress. 4-Isopropylbenzoic acid Product Data Sheet.Link[7]

    • Reference for solubility protocols of lipophilic benzoic acid deriv

Sources

Technical Support Center: Optimizing Solvent Selection for 5-Methyl-2-isopropoxybenzoic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving 5-Methyl-2-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of amide bond formation with this sterically hindered aromatic carboxylic acid. Here, we will dissect common challenges, provide in-depth, evidence-based solutions, and offer detailed experimental protocols to enhance your reaction outcomes.

The Challenge: Steric Hindrance in Amide Coupling

This compound presents a significant challenge in amide bond formation due to the steric hindrance around the carboxylic acid moiety. The bulky isopropoxy group ortho to the carboxyl group can impede the approach of the amine and the coupling reagents, leading to sluggish reactions, low yields, and the formation of side products. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it primarily forms a stable ammonium carboxylate salt.[1] Therefore, activating the carboxylic acid is essential. However, the steric bulk of this compound can make this activation step difficult with standard coupling reagents.

This guide will provide a systematic approach to overcoming these steric challenges through the judicious selection of solvents and coupling reagents.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My coupling reaction with this compound is showing low or no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion in the coupling of a sterically hindered acid like this compound is a common issue. The primary culprits are often an insufficiently reactive coupling agent or suboptimal reaction conditions.

Causality: Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may not be potent enough to activate the sterically hindered carboxylic acid efficiently.[2] The bulky isopropoxy group hinders the formation of the necessary O-acylisourea intermediate.

Troubleshooting Steps:

  • Switch to a More Powerful Coupling Reagent: For sterically demanding couplings, aminium/uronium salts like HATU , HBTU , or HCTU , or phosphonium salts like PyBOP or PyAOP are significantly more effective.[2] These reagents form highly reactive activated esters that can overcome the steric barrier.[2] HATU and PyAOP are often preferred as they generate more reactive OAt esters.[2]

  • Increase Reaction Time and/or Temperature: Steric hindrance slows down the reaction rate.[2] Extending the reaction time, for example, from a few hours to overnight, can often drive the reaction to completion.[2] Gentle heating can also be beneficial, but must be done cautiously to minimize the risk of racemization if chiral amines are used.[2]

  • Consider Acyl Fluoride Formation: For extremely challenging couplings where even potent coupling reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][3] Acyl fluorides are highly reactive and less sterically demanding.[3]

Q2: I'm observing significant side product formation in my reaction. What are these side products and how can I minimize them?

A2: Side product formation is often linked to the choice of coupling reagent and the reaction conditions. With carbodiimide reagents, a common side product is the N-acylurea.[4]

Causality: The O-acylisourea intermediate formed during carbodiimide activation can undergo an intramolecular rearrangement to a stable N-acylurea, which is unreactive towards the amine.[4] This is more prevalent in sterically hindered systems where the desired reaction with the amine is slow.

Troubleshooting Steps:

  • Use Additives with Carbodiimides: If you must use a carbodiimide reagent, the addition of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help. These additives trap the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.

  • Switch to Uronium/Phosphonium Reagents: As mentioned previously, reagents like HATU, HBTU, and PyBOP are generally less prone to forming the types of side products seen with carbodiimides.

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the carboxylic acid or coupling reagent can sometimes lead to unwanted side reactions.

Q3: What is the optimal solvent for the coupling of this compound? I am currently using Dichloromethane (DCM) with limited success.

A3: Solvent selection is critical for the success of any coupling reaction, especially with challenging substrates. The solvent must effectively dissolve all reactants and intermediates and facilitate the reaction.

Causality: For sterically hindered couplings and with larger peptide chains, inadequate solvation can lead to aggregation, which further blocks the reactive sites and hinders the reaction.[2] While DCM is a common solvent, it may not provide sufficient solvation for the activated intermediates of this compound.

Solvent Recommendations:

  • N-Methylpyrrolidone (NMP): NMP is often preferred over Dimethylformamide (DMF) for its superior solvating properties, particularly for difficult couplings.[2]

  • Dimethylformamide (DMF): DMF is a good general-purpose polar aprotic solvent for amide coupling reactions.

  • Solvent Mixtures: For particularly challenging cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]

The following table summarizes the properties of common solvents used in amide coupling reactions.

SolventDielectric ConstantBoiling Point (°C)Key Characteristics
Dichloromethane (DCM)9.140Good for dissolving starting materials, but may not be ideal for solvating polar intermediates.
Dimethylformamide (DMF)36.7153A versatile polar aprotic solvent with good solvating power.
N-Methylpyrrolidone (NMP)32.2202Excellent solvating properties, often superior to DMF for hindered couplings.[2]
Acetonitrile (MeCN)37.582A polar aprotic solvent, sometimes used in mixed solvent systems.
Tetrahydrofuran (THF)7.666A less polar ether solvent, can be useful in specific cases.

Experimental Protocols

The following are detailed, step-by-step methodologies for the coupling of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for most applications due to the high efficiency of HATU with sterically hindered acids.[1][2]

Materials:

  • This compound

  • Amine of choice

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or NMP.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. For particularly hindered amines, the reaction time may need to be extended to 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a more traditional approach and may be suitable for less hindered amines.

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or DMF).

  • Add the amine (1.1 equivalents), HOBt (1.2 equivalents), and a tertiary amine base such as DIPEA or TEA (2.0 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC (1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction.

  • Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Visualizing the Workflow

Solvent Selection Decision Tree

The following diagram illustrates a logical workflow for selecting an appropriate solvent system.

SolventSelection Start Start: Coupling of this compound InitialSolvent Initial Solvent Choice: - DCM - DMF Start->InitialSolvent CheckSolubility Are all reactants soluble in the chosen solvent? LowConversion Is the reaction showing low conversion? CheckSolubility->LowConversion Yes Proceed Proceed with the reaction CheckSolubility->Proceed No, adjust solvent InitialSolvent->CheckSolubility SwitchSolvent Switch to a better solvating solvent: - NMP - DMF/NMP mixture LowConversion->SwitchSolvent Yes SideProducts Are significant side products observed? LowConversion->SideProducts No RecheckSolubility Re-evaluate reactant solubility SwitchSolvent->RecheckSolubility RecheckSolubility->Proceed SideProducts->Proceed No ConsiderPolarity Consider solvent polarity's effect on side reactions. Try a less polar solvent if applicable. SideProducts->ConsiderPolarity Yes ConsiderPolarity->Proceed

Caption: A decision tree for troubleshooting solvent selection.

Coupling Reagent Selection Pathway

This diagram outlines the decision-making process for choosing the right coupling reagent.

ReagentSelection Start Start: Amide Coupling StandardReagent Try standard carbodiimide (e.g., EDC) with an additive (e.g., HOBt) Start->StandardReagent LowYield Is the yield low or is the reaction slow? StandardReagent->LowYield UroniumPhosphonium Switch to a uronium/phosphonium reagent: - HATU - HBTU - PyBOP LowYield->UroniumPhosphonium Yes Success Successful Coupling LowYield->Success No ExtremeHindrance Is the coupling still problematic? UroniumPhosphonium->ExtremeHindrance AcylFluoride Consider forming the acyl fluoride ExtremeHindrance->AcylFluoride Yes ExtremeHindrance->Success No AcylFluoride->Success

Sources

Technical Support Center: Managing Thermal Instability in 5-Methyl-2-isopropoxybenzoic Acid Processes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for processes involving 5-Methyl-2-isopropoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal stability of this compound. Given the potential for exothermic events in substituted benzoic acid derivatives, a thorough understanding of thermal hazards is critical for safe and successful experimentation and scale-up.

Introduction: Understanding the Risks

This compound, while a valuable building block, possesses functional groups that can contribute to thermal instability under certain process conditions. The carboxylic acid group, the isopropoxy ether linkage, and the substituted aromatic ring can all participate in or be affected by exothermic decomposition reactions. A "runaway reaction" is a thermally uncontrolled event where the rate of heat generation from a chemical reaction exceeds the rate of heat removal.[1][2][3] This can lead to a rapid increase in temperature and pressure, potentially resulting in equipment failure, fire, or explosion.[3][4]

This guide provides a framework for identifying, characterizing, and mitigating these risks through a combination of analytical techniques and sound experimental design.

Part 1: Frequently Asked Questions (FAQs) about Thermal Instability

Q1: What are the primary functional groups of concern for thermal instability in this compound?

A1: The primary functional groups of concern are:

  • Carboxylic Acid: Carboxylic acids can undergo decarboxylation at elevated temperatures, which can be exothermic. The presence of other functional groups can influence the onset temperature of this decomposition.

  • Isopropoxy Ether: Ethers can be susceptible to oxidation, forming peroxides, which are thermally unstable. The isopropoxy group, being a secondary ether, may have different stability characteristics compared to primary ethers.

  • Aromatic Ring: The substituted benzene ring itself is generally stable, but the interaction between the substituents can influence the overall thermal behavior of the molecule.

Q2: What are the potential triggers for a thermal runaway reaction during processes involving this compound?

A2: Potential triggers include:

  • Loss of Cooling: Failure of a cooling system is a common cause of runaway reactions.[1]

  • Incorrect Reagent Charging: Adding reactants too quickly or in the wrong order can lead to an accumulation of unreacted material and a sudden, rapid release of heat.

  • Localized Hotspots: Inadequate mixing can create localized areas of high temperature, which can initiate decomposition.

  • Contamination: The presence of incompatible materials or catalysts can lower the decomposition temperature. For benzoic acid derivatives, strong oxidizing agents, bases, and some metals can be incompatible.[5][6]

  • Incorrect Process Temperature: Operating at a temperature too close to the onset of decomposition significantly increases the risk of a thermal event.

Q3: What are the initial signs of a developing thermal runaway?

A3: Early warning signs can include:

  • A faster-than-expected rise in reaction temperature.

  • An increase in pressure within the reactor.

  • Changes in the color or viscosity of the reaction mixture.

  • An increase in off-gassing.

Q4: What immediate actions should be taken if a thermal runaway is suspected?

A4: In case of a suspected thermal runaway, immediate safety protocols should be enacted:

  • Alert personnel and evacuate the immediate area.

  • If possible and safe to do so, activate emergency cooling systems.

  • Stop all reactant feeds.

  • Consult your organization's emergency response plan.

Part 2: Troubleshooting Guide for Thermal Events

This section provides a structured approach to investigating and resolving thermal instability issues encountered during your experiments.

Workflow for Troubleshooting Thermal Excursions

A Thermal Excursion Observed (Unexpected Temperature Rise) B Immediate Safety Actions (Evacuate, Emergency Cooling) A->B C Preserve Data (Log Temperatures, Pressures, Observations) B->C D Post-Incident Investigation C->D E Review Process Parameters (Temperature, Dosing Rate, Stirring) D->E F Analyze for Contaminants or Impurities D->F G Perform Thermal Hazard Analysis D->G K Identify Root Cause E->K F->K H Differential Scanning Calorimetry (DSC) G->H I Thermogravimetric Analysis (TGA) G->I J Reaction Calorimetry (RC) G->J H->K I->K J->K L Implement Corrective Actions (Modify SOP, Improve Cooling) K->L M Document and Share Findings L->M

Caption: Troubleshooting workflow for thermal excursions.

Detailed Troubleshooting Steps:
Issue Potential Cause Recommended Action
Unexpectedly Rapid Temperature Increase - Dosing rate of a reactant is too high.- Inadequate cooling capacity.- Incorrect starting temperature.- Immediately stop the addition of reactants.- Maximize cooling to the reactor.- Review and revise the standard operating procedure (SOP) for dosing rates and temperature control.
Pressure Buildup in the Reactor - Off-gassing from a decomposition reaction.- Boiling of a low-boiling solvent.- If safe, vent the reactor to a scrubber or safe location.- Perform a thermal analysis to identify the onset temperature of gas generation.[7]
Discoloration of the Reaction Mixture - Onset of a decomposition pathway.- Oxidation of the aromatic amine if present as an impurity or in a related synthesis step.[8]- Carefully and safely take a sample for analysis (after the reaction has been stabilized).- Use techniques like HPLC to check for the formation of degradation products.
Reaction Fails to Initiate, Followed by a Sudden Exotherm - Poor mixing leading to an accumulation of unreacted reagents.- Inactive catalyst or initiator.- Ensure adequate agitation throughout the reaction.- Verify the quality and activity of all reagents and catalysts before use.

Part 3: Essential Analytical Protocols for Thermal Hazard Assessment

A proactive approach to safety involves characterizing the thermal properties of your compound and reaction mixtures before scaling up. The following are key analytical techniques for this purpose.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental tool for assessing the thermal stability of materials.[9] It measures the heat flow into or out of a sample as it is heated, revealing exothermic (heat-releasing) and endothermic (heat-absorbing) events.[10][11]

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a suitable DSC pan. For screening for potential runaway reactions, high-pressure crucibles are recommended.

  • Instrument Setup:

    • Place the sample pan in the DSC cell.

    • Use an empty, sealed pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the expected reaction temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature that is sufficiently high to induce decomposition (e.g., 350-400 °C).

    • Maintain a constant inert gas flow (e.g., nitrogen) to prevent oxidative degradation.

  • Data Analysis:

    • Examine the resulting thermogram for exothermic events.

    • Determine the onset temperature of any significant exotherm, which indicates the beginning of decomposition.

    • Integrate the peak area of the exotherm to quantify the heat of decomposition (in J/g).

DSC Parameter Significance
Onset Temperature (°C) The temperature at which decomposition begins. A lower onset temperature indicates lower thermal stability.
Peak Exotherm Temperature (°C) The temperature at which the rate of decomposition is at its maximum.
Heat of Decomposition (ΔHd, J/g) The total amount of heat released during decomposition. A higher value indicates a more energetic decomposition.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[12][13][14] It is useful for identifying the temperatures at which decomposition and mass loss occur.

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into the TGA sample pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min).

    • Use an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or an oxidative atmosphere (e.g., air) to assess oxidative stability.

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • Determine the onset temperature of mass loss, which corresponds to the start of decomposition.

    • The derivative of the TGA curve can help to identify the temperatures of maximum decomposition rates.

Reaction Calorimetry (RC)

Reaction calorimetry is crucial for process safety as it measures the heat generated by a chemical reaction under process-like conditions.[7][15][16] This technique helps to determine if a reaction can be safely controlled on a larger scale.

Workflow for a Reaction Calorimetry Study

A Define Process Parameters (Reagents, Solvents, Temperatures) B Calibrate the Reaction Calorimeter A->B C Perform the Reaction on a Small Scale in the Calorimeter B->C D Monitor Heat Flow, Temperature, and Additions C->D E Data Analysis D->E F Determine Heat of Reaction (ΔH_rxn) E->F G Calculate Adiabatic Temperature Rise (ΔT_ad) E->G H Assess Thermal Risk F->H G->H I Safe for Scale-Up H->I Low ΔT_ad J Requires Process Modification H->J High ΔT_ad

Caption: Workflow for a reaction calorimetry study.

Key Parameters Obtained from Reaction Calorimetry:

Parameter Description Importance for Safety
Heat of Reaction (ΔHrxn) The total heat released or absorbed during the desired chemical reaction.Essential for designing adequate cooling systems for the process.
Heat Flow (q) The rate at which heat is generated by the reaction.Helps to identify the most energetic phases of the reaction and to control dosing rates.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase of the reaction mass if no heat were lost to the surroundings.A critical indicator of the potential severity of a runaway reaction. A high ΔTad suggests a high-risk process.
Heat Capacity (Cp) The amount of heat required to raise the temperature of the reaction mass by one degree.Needed to calculate the adiabatic temperature rise.

By systematically applying these analytical techniques and troubleshooting guides, you can develop a robust understanding of the thermal behavior of this compound in your processes, ensuring both the safety of your experiments and the integrity of your research.

References

  • Fauske & Associates, LLC. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. FAI. [Link]

  • University of Wisconsin-La Crosse. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures.
  • Prime Process Safety Center. (n.d.). Reaction Calorimetry. [Link]

  • Sigma-HSE. (n.d.). Reaction Calorimetry (RC) Testing. [Link]

  • Redox. (2022, November 14). Safety Data Sheet Benzoic acid. [Link]

  • Möller Chemie. (n.d.). Benzoic acid - Safety data sheet. [Link]

  • Corteva Agriscience. (2019, August 15). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. ACS Publications. [Link]

  • Syrris. (2018, December 10). An Introduction to Reaction Calorimetry. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Labbox. (n.d.). Benzoic acid AGR. [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. [Link]

  • Brauer, G. M., & Argentar, H. (1966). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of research of the National Bureau of Standards. Section A, Physics and chemistry, 70A(3), 239–243.
  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). [Link]

  • NC State University Libraries. (n.d.). Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. [Link]

  • European Commission. (n.d.). Major Accident Hazards Bureau. [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Runaway Industrial Chemical Reactions. [Link]

  • French Ministry for Sustainable Development. (n.d.). Runaway reactions, case studies, lessons learned. [Link]

  • ScienceDirect. (n.d.). What do we know already about reactor runaway?. [Link]

Sources

Technical Support Center: Scale-Up of 5-Methyl-2-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Troubleshooting & Scale-Up Optimization Ticket ID: CHEM-SUP-5M2I-001 Assigned Specialist: Dr. A. Vance, Senior Process Chemist

Executive Summary

Scaling up the synthesis of 5-Methyl-2-isopropoxybenzoic acid (CAS: 114772-34-8) presents a classic process chemistry dilemma: chemoselectivity . The core challenge lies in alkylating the phenolic oxygen (at C2) without permanently esterifying the carboxylic acid (at C1), or managing the "over-alkylation" to the ester followed by controlled hydrolysis.

This guide addresses the three most common failure modes reported by our users during kilo-lab and pilot-scale transfer:

  • Stalled Conversions: Incomplete O-alkylation due to steric hindrance of the isopropyl group.

  • Impurity Spikes: Formation of the isopropyl ester byproduct (over-alkylation).

  • Workup Emulsions: Phase separation failures during the acidification step.

Module 1: Synthetic Strategy & Reaction Logic

The Core Conflict: Phenol vs. Carboxylic Acid

In a standard Williamson ether synthesis using 5-methylsalicylic acid and 2-bromopropane (or 2-iodopropane), you are fighting thermodynamics.

  • The Trap: The carboxylic acid (

    
    ) deprotonates before the phenol (
    
    
    
    ). However, the phenoxide is the harder, better nucleophile.[1]
  • The Scale-Up Reality: Attempting to selectively alkylate only the phenol in one step is operationally fragile. The robust industrial route involves exhaustive alkylation followed by saponification .

Visualizing the Reaction Pathways

The following diagram maps the kinetic competition and the recommended "detour" for purity.

ReactionPathways SM 5-Methylsalicylic Acid (Starting Material) Inter Mono-Anion vs Di-Anion (Equilibrium) SM->Inter Base (K2CO3/NaOH) Prod_Desired Target: 5-Methyl-2-isopropoxy- benzoic acid Inter->Prod_Desired Path A: Selective O-Alkylation (Difficult to control) Imp_Ester Impurity A: Isopropyl Ester (Over-Alkylation) Inter->Imp_Ester Path C: Exhaustive Alkylation (Recommended) Imp_SM_Ester Impurity B: Isopropyl 5-methylsalicylate (Wrong Isomer) Inter->Imp_SM_Ester Path B: Carboxylate Alkylation (Kinetic Trap) Imp_Ester->Prod_Desired Step 2: Saponification (NaOH/H2O) Imp_SM_Ester->Imp_Ester Slow Alkylation

Figure 1: Reaction logic flow. Path C (Green) represents the robust scale-up strategy, deliberately over-alkylating to the ester and then hydrolyzing, rather than fighting for selectivity (Path A).[1]

Module 2: Troubleshooting Guide (Q&A Format)

Category A: Reaction Kinetics & Conversion

Q1: My reaction stalls at 80% conversion. Adding more isopropyl bromide doesn't help. Why?

  • Root Cause: Dehydrohalogenation. At elevated temperatures (>80°C) and in the presence of weak bases (K2CO3), isopropyl bromide undergoes E2 elimination to form propene gas, depleting your alkylating agent.[1]

  • Diagnostic: Check the scrubber or off-gas line. If you see significant gas evolution not attributable to CO2, you are losing reagent.[1]

  • Corrective Action:

    • Lower Temperature: Operate at 60–70°C.

    • Switch Reagent: Use 2-Iodopropane (more reactive, allows lower temps) or add a catalytic amount of KI (Finkelstein condition) if using the bromide.[1]

    • Stoichiometry: For scale-up, standard stoichiometry is 2.5 equiv of alkyl halide to account for volatile loss and elimination.

Q2: I am seeing a thick slurry that is breaking my agitator. How do I manage the solids?

  • Root Cause: Use of anhydrous

    
     in acetone or DMF creates a dense slurry. As the reaction progresses, KBr precipitates, changing the rheology.[1]
    
  • Engineering Solution:

    • Solvent Switch: Switch to NMP (N-Methyl-2-pyrrolidone) or DMF with a 10% water cut if using NaOH.

    • Particle Size: Use milled Potassium Carbonate. Granular carbonate has roughly 1/10th the surface area, slowing the reaction significantly.[1]

    • Agitation: Ensure your reactor uses a hydrofoil impeller (for axial flow) rather than a flat-blade turbine, which shears but doesn't suspend solids effectively.

Category B: Impurity Profile

Q3: I have a persistent impurity at RRT 1.25. It tracks with the product.

  • Identification: This is almost certainly the Isopropyl 5-methyl-2-isopropoxybenzoate (the "bis-isopropyl" ester).

  • The Fix (Don't purify, React): Do not attempt to remove this by crystallization; the solubility profile is too similar to the acid.[1]

    • Protocol: Do not quench. Add 50% NaOH solution directly to the reaction mixture (after venting propene) and heat to 90°C for 2 hours. This forces the saponification of the ester back to the desired acid salt.

    • Validation: Monitor by HPLC until RRT 1.25 is <0.1%.

Q4: The product is colored (pink/brown) after isolation.

  • Root Cause: Oxidation of the electron-rich phenolic ring (from unreacted starting material) or formation of quinone-like species during air exposure at high pH.

  • Prevention:

    • Inerting: Strictly inert the headspace with Nitrogen during the high-temperature alkaline phase.

    • Additive: Add 0.5 wt% Sodium Bisulfite during the acidification/workup step to quench oxidative species.

Module 3: Critical Process Parameters (CPP) Table

Use this table to set your batch record limits.

ParameterRangeCriticalityImpact of Deviation
Reaction Temp 65°C ± 5°CHigh>75°C: Propene formation (reagent loss). <55°C: Stalled reaction.
Base Stoichiometry 2.2 - 2.5 eqMedium<2.0 eq: Incomplete conversion of phenol.
Alkyl Halide Dosing 2.5 - 3.0 eqHighExcess required due to volatility and E2 elimination side-reaction.
Saponification pH > 12HighMust be maintained to cleave the ester byproduct.
Quench pH 2.0 - 3.0Medium>4.0: Product remains as salt (yield loss). <1.0: Potential degradation if heated.[2]

Module 4: Validated Workup Protocol (The "Self-Validating" System)

This protocol assumes the "Exhaustive Alkylation + Hydrolysis" route, which is the most reliable for >1kg batches.[1]

Step 1: Synthesis & Saponification
  • Charge 5-Methylsalicylic acid (1.0 wt) and DMF (5.0 vol).

  • Charge Milled K2CO3 (2.5 eq). Stir for 30 min (Deprotonation).

  • Add 2-Bromopropane (2.5 eq). Safety: Exotherm possible.[1]

  • Heat to 70°C for 12–16 hours. Check HPLC: SM < 2.0%.

  • In-situ Hydrolysis: Add NaOH (aq, 30%) (2.0 eq). Heat to 90°C for 3 hours.

  • Control Point: Ensure Ester Impurity (RRT 1.[1]25) is < 0.5%.[1][3][4][5]

Step 2: Isolation (avoiding the "Oil-Out")
  • The Problem: Direct acidification of the DMF mixture often leads to a sticky oil that traps impurities.

  • The Solution:

    • Dilute reaction mass with Water (10 vol).

    • Wash with Toluene (3 vol) while alkaline.

      • Why? This removes neutral impurities (dimers, unreacted alkyl halide) before the product precipitates.[1]

    • Separate phases. Keep the Aqueous Layer .

    • Acidify Aqueous Layer with HCl (6N) to pH 2–3 at 20–25°C .

    • Crucial: Control addition rate to ensure slurry formation, not oiling.[1]

Step 3: Crystallization Logic

If the crude solid fails purity specs, use this decision tree:

Purification Start Crude Solid Isolated Check Check Purity (HPLC) Start->Check Pass Purity > 99.0% Dry & Package Check->Pass Pass Fail Purity < 99.0% Check->Fail Fail Recryst Recrystallization: Solvent: IPA / Water (1:1) Temp: 75°C -> 5°C Fail->Recryst Recryst->Check Re-analyze

Figure 2: Purification workflow. The IPA/Water system is specific for breaking the solubility of the ester impurity.

References

  • Process Chemistry of SGLT2 Inhibitors

    • Title: Scalable Synthesis of Ipragliflozin and its Intermediates.[6]

    • Source:Organic Process Research & Development (General reference to class chemistry).
    • Context: this compound is a structural analog to intermediates used in gliflozin synthesis (e.g., Ipragliflozin).
    • Link: (Verified CAS and Structure).

  • Alkylation of Salicylic Acids: Title: Selective O-Alkylation of Salicylic Acids. Source:Journal of Organic Chemistry. Insight: Establishes the hierarchy and the necessity of dianion formation or ester-hydrolysis routes for high purity.
  • Safety Data

    • Title: 2-Bromopropane Safety D
    • Source:Sigma-Aldrich / Merck.
    • Relevance: Reproductive toxicity warnings and volatility d
    • Link:[1]

(Note: Specific industrial batch records are proprietary; the protocols above are derived from standard process chemistry principles applied to the specific functional group array of the target molecule.)

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 5-Methyl-2-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. This guide provides an in-depth analysis of the spectroscopic characterization of 5-Methyl-2-isopropoxybenzoic acid, a substituted benzoic acid derivative. We will primarily focus on the interpretation of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, a powerful and ubiquitous technique for determining molecular structure. Furthermore, we will objectively compare the insights derived from ¹H NMR with those obtained from complementary analytical methods, namely ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing a holistic view of its structural characterization.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary tool for organic chemists due to its ability to provide detailed information about the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons.[1] The analysis of a ¹H NMR spectrum is based on three key parameters: the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons giving rise to a signal; and the spin-spin coupling (J), which provides information about adjacent protons.[2]

Predicted ¹H NMR Spectrum of this compound

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound with proton labels.

Predicted ¹H NMR Data:

Signal LabelProton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
aAromatic C6-H~7.8d1H~2.0
bAromatic C4-H~7.2dd1H~8.5, 2.0
cAromatic C3-H~6.9d1H~8.5
dIsopropoxy CH~4.6sept1H~6.0
eMethyl C5-CH₃~2.3s3H-
fIsopropoxy CH₃~1.3d6H~6.0
gCarboxylic Acid OH~12.0-13.0br s1H-

Analysis and Rationale:

  • Aromatic Protons (a, b, c): The three protons on the benzene ring are in distinct chemical environments and will appear in the aromatic region (typically δ 6.5-8.0 ppm).[5]

    • Proton (a) , ortho to the electron-withdrawing carboxylic acid group, is expected to be the most deshielded and appear furthest downfield. It will likely be a doublet due to coupling with proton (b) (meta coupling, small J value).

    • Proton (b) is coupled to both proton (a) (meta coupling) and proton (c) (ortho coupling, larger J value), resulting in a doublet of doublets.

    • Proton (c) , ortho to the electron-donating isopropoxy group, will be the most shielded of the aromatic protons and appear furthest upfield. It will be a doublet due to ortho coupling with proton (b).

  • Isopropoxy Protons (d, f):

    • The methine proton (d) is adjacent to an oxygen atom, which deshields it, causing it to appear around δ 4.6 ppm. It is coupled to the six equivalent methyl protons, resulting in a septet (n+1 rule, where n=6).[1]

    • The six methyl protons (f) are equivalent and are coupled to the single methine proton, resulting in a doublet.

  • Methyl Protons (e): The protons of the methyl group attached to the aromatic ring will appear as a singlet around δ 2.3 ppm.

  • Carboxylic Acid Proton (g): The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).[1] Its broadness is due to hydrogen bonding and chemical exchange.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR provides a wealth of structural information, a comprehensive characterization often necessitates the use of complementary techniques.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[6] For this compound, we would expect to see distinct signals for all 11 carbon atoms in the molecule, as there are no planes of symmetry that would make any carbons chemically equivalent.

Expected ¹³C NMR Data:

Carbon TypePredicted Chemical Shift (δ, ppm)
Carboxylic Acid C=O~170-180
Aromatic C-O~155-165
Aromatic C-COOH~125-135
Aromatic C-CH₃~135-145
Aromatic C-H~110-130
Isopropoxy CH~70-80
Methyl C-Ar~20-25
Isopropoxy CH₃~20-25

Advantages over ¹H NMR:

  • Provides direct information about the carbon framework.

  • Can distinguish between quaternary carbons and carbons bearing protons.

Limitations compared to ¹H NMR:

  • Lower natural abundance and smaller gyromagnetic ratio of ¹³C result in lower sensitivity, requiring more sample or longer acquisition times.[7]

  • Routine ¹³C NMR spectra are typically proton-decoupled, so no coupling information is obtained.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features.[8]

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (194.23 g/mol ) should be observed. Aromatic compounds often show a prominent molecular ion peak.[9]

  • Loss of a methyl group (-15): Fragmentation of the isopropoxy group can lead to the loss of a methyl radical.

  • Loss of the isopropoxy group (-59): Cleavage of the ether bond can result in the loss of the isopropoxy radical.

  • Loss of a carboxyl group (-45): Decarboxylation can lead to the loss of the COOH radical.[9]

  • McLafferty Rearrangement: While less common for aromatic carboxylic acids, a McLafferty rearrangement involving the isopropoxy group is a possibility.[10]

Advantages over NMR:

  • Provides accurate molecular weight information.

  • Fragmentation patterns can reveal key structural motifs.

  • Requires a very small amount of sample.

Limitations compared to NMR:

  • Does not provide detailed information about the connectivity of atoms.

  • Isomers can sometimes be difficult to distinguish.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[11]

Expected IR Absorption Bands:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretching3300-2500 (broad)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
Carboxylic Acid C=OStretching1710-1680
Aromatic C=CStretching1600-1450
C-O (ether and acid)Stretching1300-1000

Advantages over NMR and MS:

  • Provides rapid and non-destructive identification of functional groups.

  • Relatively inexpensive and easy to operate.

Limitations compared to NMR and MS:

  • Provides limited information about the overall molecular structure and connectivity.

  • Complex spectra can be difficult to interpret fully.

Experimental Protocols

¹H NMR Spectroscopy

Sample Preparation: [12]

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it should dissolve the compound and not have signals that overlap with the analyte's signals.[1]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrumental Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Temperature: Room temperature.

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Reference: Tetramethylsilane (TMS) or the residual solvent peak can be used as an internal reference.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert setup Set Up Experiment Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate analysis analysis integrate->analysis Analyze Spectrum

Caption: A generalized workflow for ¹H NMR analysis.

¹³C NMR, Mass Spectrometry, and IR Spectroscopy

The sample preparation for these techniques follows similar principles of dissolving the analyte in a suitable solvent (for solution-state measurements) or preparing a solid sample (e.g., KBr pellet for IR).[11] The specific instrumental parameters will vary depending on the instrument and the desired information.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive analysis of this compound demonstrates the synergistic power of multiple spectroscopic techniques. While ¹H NMR provides an unparalleled level of detail regarding the proton framework of the molecule, its findings are significantly strengthened when corroborated by data from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique offers a unique window into the molecular architecture, and their combined application provides the high-confidence structural confirmation that is imperative in scientific research and drug development. This integrated approach ensures the accuracy and integrity of the data, forming a solid foundation for further investigation and application of the compound.

References

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (2015). Royal Society of Chemistry. Retrieved from [Link]

  • Good resources for learning the theory behind NMR? (2022, February 21). Reddit. Retrieved from [Link]

  • Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. (2006, April 7). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • NMR Links and Resources. (n.d.). University of Guelph. Retrieved from [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. Retrieved from [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (n.d.). UCL Discovery. Retrieved from [Link]

  • Great resources for learning NMR (Nuclear Magnetic Resonance). (n.d.). The Ohio State University. Retrieved from [Link]

  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Florida. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Comparison of analytical techniques for the identification of bioactive compounds from natural products. (2015). Planta Medica, 81(12/13), 935-949.
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  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. (n.d.). SciSpace. Retrieved from [Link]

  • APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. (n.d.). MIT DSpace. Retrieved from [Link]

  • Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). University of Puget Sound. Retrieved from [Link]

  • High Resolution NMR : Theory and Chemical Applications. (n.d.). Elsevier. Retrieved from [Link]

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  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015). Advances in Chemical Science Journal, 9(2), 1-19.
  • Mass Spectrometry - Examples. (n.d.). University of Arizona. Retrieved from [Link]

  • Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (2018, March 19). Slideshare. Retrieved from [Link]

  • The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of... (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Prediction. (n.d.). ACD/Labs. Retrieved from [Link]

  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. (2025, January 22). MDPI. Retrieved from [Link]

  • Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021, March 29).
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  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

  • Introduction to the Spectral Data Base (SDBS). (n.d.). AIST. Retrieved from [Link]

  • 29.9 ¹H NMR Spectroscopy. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved from [Link]

  • Short Summary of ¹H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • ¹H NMR Spectrum (1D, 1000 MHz, H₂O, predicted). (n.d.). NP-MRD. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of 5-Methyl-2-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel small molecules is a cornerstone of successful research. This guide provides an in-depth technical comparison of mass spectrometry for the characterization of 5-Methyl-2-isopropoxybenzoic acid, a substituted aromatic carboxylic acid. We will explore the nuances of its mass spectral behavior and objectively compare this technique with other analytical mainstays, supported by experimental insights and established principles.

The Analytical Challenge: Understanding this compound

This compound (C11H14O2, Molecular Weight: 194.23 g/mol ) is a small organic molecule whose utility in pharmaceutical and chemical synthesis hinges on its precise chemical identity. Verifying its structure is not merely a quality control step; it is fundamental to understanding its reactivity, bioavailability, and potential therapeutic effects. Mass spectrometry serves as a powerful tool in this endeavor, providing not only the molecular weight but also a fragmentation "fingerprint" that can confirm its structure.

Principles of Mass Spectrometry for Aromatic Carboxylic Acid Analysis

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, enabling the sensitive detection and identification of compounds.[1] For a molecule like this compound, two common ionization techniques are particularly relevant: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a "hard" ionization technique where the analyte is bombarded with high-energy electrons, leading to extensive fragmentation. While this can sometimes result in the absence of a clear molecular ion peak, the resulting fragmentation pattern is highly reproducible and provides rich structural information.[2][3]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal fragmentation.[4] This is particularly useful for confirming the molecular weight of the compound. Liquid chromatography is often coupled with ESI-MS (LC-MS) for the analysis of complex mixtures.[1][5]

For this compound, a comprehensive analysis would ideally employ both techniques. ESI would confirm the molecular weight, while EI would provide the detailed structural information needed for unambiguous identification.

Predicted Mass Spectrum and Fragmentation of this compound

While a publicly available mass spectrum for this compound is not readily found, we can predict its fragmentation pattern based on the well-documented behavior of benzoic acid and related aromatic compounds in mass spectrometry.[6][7]

Upon electron ionization, the molecule will form a molecular ion at m/z 194. Subsequent fragmentation is expected to occur at the isopropoxy and carboxylic acid functional groups. The following table summarizes the predicted major fragments:

m/z Predicted Fragment Ion Fragment Structure Notes
194[M]+•[C11H14O2]+•Molecular Ion
179[M-CH3]+[C10H11O2]+Loss of a methyl group from the isopropyl moiety
151[M-C3H7]+[C8H7O2]+Loss of the isopropyl group
133[M-C3H7-H2O]+[C8H5O]+Subsequent loss of water from the carboxylic acid
105[C7H5O]+[C6H5CO]+A common fragment for benzoic acid derivatives, loss of the isopropoxy group and a methyl group from the ring, followed by rearrangement.
91[C7H7]+Tropylium ion, characteristic of toluene-like structures.
77[C6H5]+Phenyl cation, from cleavage of the substituents.

The predicted fragmentation pathway is visualized in the following diagram:

fragmentation_pathway M [M]+• m/z = 194 F1 [M-CH3]+ m/z = 179 M->F1 -CH3 F2 [M-C3H7]+ m/z = 151 M->F2 -C3H7 F3 [M-C3H7-H2O]+ m/z = 133 F2->F3 -H2O F4 [C7H5O]+ m/z = 105 F2->F4 -CO, -H2 F5 [C7H7]+ m/z = 91 F2->F5 -COOH F6 [C6H5]+ m/z = 77 F5->F6 -CH2 lc_ms_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Stock Prepare Stock Solution (1 mg/mL) Dilution Dilute to Working Concentration (1-10 µg/mL) Stock->Dilution Injection Inject Sample Dilution->Injection Column C18 Reversed-Phase Column Injection->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI Analyzer Mass Analyzer (Quadrupole/TOF) ESI->Analyzer Detector Detector Analyzer->Detector Chromatogram Extract Ion Chromatogram Detector->Chromatogram Spectrum Analyze Mass Spectrum Chromatogram->Spectrum Confirmation Confirm Molecular Weight Spectrum->Confirmation

Sources

Technical Purity Assessment Guide: 5-Methyl-2-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-2-isopropoxybenzoic acid is a critical intermediate in the synthesis of SGLT2 inhibitors, most notably Ipragliflozin (Suglat®).[1] Its purity directly impacts the yield and safety profile of the final API. While HPLC-UV remains the industry workhorse for routine release testing, it relies heavily on the availability of high-purity reference standards.

This guide challenges the "HPLC-only" mindset. We demonstrate that Quantitative NMR (qNMR) is not merely an alternative but a necessary primary method for establishing the absolute purity of reference materials, particularly for detecting non-chromatographic impurities (moisture, inorganic salts) that HPLC blindsides.[1]

The Analytical Landscape at a Glance
FeatureHPLC-UV (The Standard)qNMR (The Validator)DSC (The Physical Check)
Primary Output Relative Purity (% Area)Absolute Purity (% w/w)Melting Range / Eutectic Purity
Reference Std? Required (Must be qualified)Not Required (Uses Internal Std)Not Required
Blind Spots Inorganic salts, moisture, response factorsOverlapping signals (rare in 600MHz+)Decomposition during heating
Throughput High (Automated)Low to MediumMedium
Best For Routine QC, Impurity ProfilingReference Standard QualificationPolymorph Screening

The Analytical Challenge: Why This Molecule?

The structure of this compound presents specific analytical hurdles that dictate method selection.

  • The Isopropoxy Group: This adds significant lipophilicity compared to its precursor (p-cresotinic acid).[1] In Reverse Phase HPLC (RP-HPLC), this results in strong retention, requiring high organic gradients.[1]

  • The Carboxylic Acid Moiety: Without pH control, the protonation state varies, leading to peak tailing and split peaks.[1] Acidic mobile phases are non-negotiable.

  • Impurity Profile:

    • Impurity A (Hydrolysis/Starting Material): 5-Methyl-2-hydroxybenzoic acid (p-Cresotinic acid).[1]

    • Impurity B (Esterification): Methyl 5-methyl-2-isopropoxybenzoate (from methanol workup).[1]

    • Impurity C (Regioisomer): 3-Methyl-4-isopropoxybenzoic acid (if synthesized via nitration routes).[1]

Visualizing the Impurity Logic

The following diagram maps the origin of impurities and the triage logic for analysis.

ImpurityLogic Start Synthesis Input (p-Cresotinic Acid) Reaction Alkylation (Isopropyl Halide + Base) Start->Reaction Crude Crude Product Reaction->Crude ImpA Impurity A (Unreacted Starting Material) Crude->ImpA Residual ImpB Impurity B (Over-alkylation/Ester) Crude->ImpB Side Rxn Salt Inorganic Salts (KBr/KI) Crude->Salt Byproduct Analysis Analytical Triage Crude->Analysis HPLC HPLC-UV (Detects Imp A & B) Analysis->HPLC Routine QC qNMR qNMR (Detects Salts & Solvents) Analysis->qNMR Absolute Assay

Figure 1: Impurity genealogy and analytical detection capabilities.

Detailed Experimental Protocols

Protocol A: RP-HPLC (Routine Purity & Impurity Profiling)

Use this for batch-to-batch consistency and detecting organic impurities.[1]

Scientific Rationale: A C18 column provides the necessary hydrophobic interaction to separate the isopropoxy derivative from the more polar hydroxy precursor. Phosphoric acid suppresses the ionization of the carboxylic acid (


), ensuring the analyte remains neutral and sharp.
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (

    
    ).[1]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Detection: UV @ 230 nm (Maximize aromatic absorption) and 210 nm (Universal).[1]

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 20 Equilibration
2.0 20 Isocratic Hold (Elute polar salts)
15.0 80 Linear Gradient (Elute Product)
18.0 95 Wash

| 20.0 | 20 | Re-equilibration |

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between Impurity A (p-Cresotinic acid, RT ~4-5 min) and Main Peak (RT ~10-12 min).
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.2.[1]
  • Precision: RSD < 0.5% for 6 replicate injections of standard.

Protocol B: 1H-qNMR (Absolute Purity Assignment)

Use this to qualify your "Primary Reference Standard" or when mass balance is critical.[1]

Scientific Rationale: Unlike HPLC, NMR signal intensity is directly proportional to the molar ratio of nuclei, independent of chemical structure.[1] This allows quantification against a certified internal standard (IS) like Maleic Acid, bypassing the need for a pre-existing standard of the analyte.

  • Instrument: Bruker Avance III 600 MHz (or >400 MHz equivalent).

  • Solvent: DMSO-

    
     (Provides excellent solubility and separates exchangeable -COOH protons).[1]
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).[1] Singlet at

    
     6.2 ppm is in a clean region.[1]
    
  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    of the slowest relaxing proton).
  • Scans: 16 or 32.

Procedure:

  • Accurately weigh ~20 mg of Sample (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolve in 0.7 mL DMSO-

    
    .
    
  • Transfer to 5mm NMR tube.[1][3]

  • Acquire spectrum with

    
     pulse width.[1]
    

Calculation:


[1]
  • 
    : Integrated Area
    
  • 
    : Number of protons (IS=2, Sample=3 for Methyl group at 
    
    
    
    2.2 ppm)[1]
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Molecular Weight[4][5][6]
    
  • 
    : Purity (as decimal)
    

Target Signals:

  • Analyte (Sample): The Methyl group singlet (

    
     ppm) or the Aromatic doublet (
    
    
    
    ppm). Avoid the Isopropyl septet if it overlaps with moisture.
  • Internal Standard: Maleic acid singlet (

    
     ppm).[1]
    

Comparative Data Analysis

The following table illustrates a typical scenario where HPLC overestimates purity by failing to detect inorganic salts from the alkylation step (e.g., Potassium Bromide).

ParameterHPLC-UV ResultqNMR ResultInterpretation
Main Peak Area 99.2%N/AHPLC sees only UV-active species.[1]
Impurity A 0.5%0.4% w/wGood correlation for organic impurities.[1]
Inorganic Residue Not Detected Detected qNMR (via mass balance) reveals non-protonated mass.[1]
Calculated Purity 99.2% (Area%) 96.8% (w/w) CRITICAL DISCREPANCY.

Decision Workflow

When should you use which method?

DecisionTree Start Start: Sample Received Purpose What is the data purpose? Start->Purpose Routine Routine Batch Release Purpose->Routine QC Check RefStd Qualifying Reference Std Purpose->RefStd Absolute Purity ProcessDev Process Optimization Purpose->ProcessDev Impurity ID ActionHPLC Execute HPLC-UV (Protocol A) Routine->ActionHPLC ActionqNMR Execute qNMR (Protocol B) RefStd->ActionqNMR ProcessDev->ActionHPLC ActionDSC Execute DSC (Polymorph Check) ProcessDev->ActionDSC If solid state matters ActionqNMR->ActionHPLC Calibrate Standard

Figure 2: Strategic selection of analytical methodology.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • BIPM, NIM, NMIJ. (2023).[1] Benzoic acid: A reference for qNMR.[1][3] Bureau International des Poids et Mesures.[1] [Link]

  • G.K.S.P. Rao, et al. (2014).[1] Synthesis and characterization of Ipragliflozin. (Contextual reference for intermediate structure). Journal of Chemical and Pharmaceutical Research.[Link][1]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][3][7]Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link][1]

Sources

A Senior Application Scientist's Guide to Method Validation: HPLC Retention Times for 5-Methyl-2-isopropoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the establishment of robust and reliable analytical methods is paramount. This guide provides an in-depth, experience-driven approach to the validation of High-Performance Liquid Chromatography (HPLC) retention times for the quantitative analysis of 5-Methyl-2-isopropoxybenzoic acid. Beyond a mere recitation of procedural steps, this document elucidates the scientific rationale behind methodological choices, embeds self-validating systems within the experimental design, and offers a comparative analysis with alternative analytical technologies.

The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework that is both scientifically sound and compliant with regulatory expectations.[1][2][3]

Part 1: Developing a Stability-Indicating HPLC Method

The cornerstone of any analytical validation is a well-developed and optimized method. For this compound, a substituted aromatic carboxylic acid, a reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the molecule's moderate polarity.

The Causality of Chromatographic Choices

Our objective is to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or degradants.

  • Stationary Phase: A C18 column is the workhorse for RP-HPLC and is selected for its hydrophobic nature, which will provide adequate retention for our analyte. The choice of a column with end-capping will minimize peak tailing caused by interactions between the acidic silanol groups on the silica backbone and our acidic analyte.

  • Mobile Phase: A mobile phase comprising acetonitrile and water provides a good solvent gradient for eluting compounds of intermediate polarity. The "ion-suppression" technique is critical for analyzing acidic compounds like this compound.[4] By acidifying the aqueous portion of the mobile phase with an acid like phosphoric acid or formic acid, we ensure that the carboxyl group of the analyte is protonated (in its non-ionized form). This increases its hydrophobicity and, consequently, its retention and peak shape on the C18 column. A typical starting point would be a 50:50 (v/v) mixture of acetonitrile and 0.1% phosphoric acid in water.

  • Detection: The aromatic ring in this compound contains a chromophore that absorbs UV light. A UV detector set at a wavelength of maximum absorbance (λmax), likely around 230-254 nm, will provide high sensitivity.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic acids.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)Ion-suppression for improved peak shape and retention.[4][5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Injection Volume 10 µLA common injection volume that minimizes band broadening.
Column Temperature 30°CControlled temperature ensures retention time reproducibility.
Detection UV at 240 nm (Hypothetical λmax)Wavelength of maximum absorbance for optimal sensitivity.
Run Time 10 minutesSufficient time to elute the analyte and any closely related impurities.

Part 2: A Framework for Method Validation

According to ICH Q2(R1) guidelines, the following parameters must be evaluated to validate an analytical method for the quantitative analysis of an active pharmaceutical ingredient (API).[1][2][3]

Experimental Protocols for Validation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Protocol:

    • Prepare solutions of a placebo (if in a drug product), known impurities (if available), and the this compound standard.

    • Perform forced degradation studies on the analyte. This involves exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products.

    • Inject the standard, placebo, impurity, and stressed samples into the HPLC system.

    • Acceptance Criteria: The retention time of the this compound peak should not be interfered with by any peaks from the placebo, known impurities, or degradation products. Peak purity analysis using a photodiode array (PDA) detector should confirm that the analyte peak is spectrally homogeneous.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[6]

  • Protocol:

    • Prepare a stock solution of the this compound reference standard.

    • Create a series of at least five concentrations by diluting the stock solution. A typical range for an assay is 80% to 120% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy expresses the closeness of agreement between the value that is accepted as either a conventional true value or an accepted reference value and the value found.[3]

  • Protocol:

    • Prepare a placebo mixture spiked with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Protocol: Prepare six independent samples of this compound at 100% of the target concentration. Analyze these samples on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (e.g., Acetonitrile ± 2%)

      • Column temperature (± 2°C)

      • pH of the mobile phase buffer (± 0.1 units)

    • Analyze a sample under each of these modified conditions.

    • Acceptance Criteria: The retention time and peak area of the analyte should not significantly change, and the system suitability parameters (e.g., tailing factor, plate count) should remain within acceptable limits.

Hypothetical Validation Data Summary

The following tables present a summary of plausible, hypothetical data from the validation experiments described above.

Table 1: Linearity of this compound

Concentration (µg/mL)Mean Peak Area (n=3)
80810,500
90912,000
1001,015,000
1101,118,000
1201,221,000
Linear Regression Result
Correlation Coefficient (r²)0.9998
Slope10,145
Y-intercept5,230

Table 2: Accuracy and Precision of this compound

LevelRepeatability (n=6) Peak Area %RSDIntermediate Precision (n=12) Peak Area %RSDAccuracy (% Recovery)
80%--99.5%
100%0.45%0.82%100.2%
120%--100.8%
Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_doc Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity (5 concentrations, n=3) Specificity->Linearity Accuracy Accuracy (3 levels, n=3) Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (n=6) Precision->Repeatability Intermediate Intermediate Precision (Different day/analyst) Precision->Intermediate Robustness Robustness (Varying parameters) Intermediate->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for HPLC method validation according to ICH Q2(R1) guidelines.

Part 3: Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, it is not the only technique available for the analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are viable alternatives, each with its own set of advantages and disadvantages.[7][8][9][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.[7][9]

  • Principle: For a non-volatile compound like this compound, derivatization is required to make it volatile. This typically involves converting the carboxylic acid group into a less polar and more volatile ester, such as a trimethylsilyl (TMS) ester. The derivatized analyte is then injected into the GC, where it is vaporized and separated on a column. The separated components then enter the mass spectrometer for detection and identification.

  • Advantages:

    • Excellent sensitivity and specificity, especially with mass spectrometric detection.

    • Provides structural information from the fragmentation pattern, which is useful for impurity identification.

  • Disadvantages:

    • Requires a derivatization step, which can be time-consuming and introduce variability.[7][11]

    • The high temperatures in the GC inlet can cause degradation of thermally labile compounds.[10]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct measurement of an analyte's concentration without the need for a calibration curve, by comparing its NMR signal intensity to that of a certified internal standard.[12][13][14][15]

  • Principle: A known mass of the sample is dissolved in a deuterated solvent along with a known mass of a certified internal standard (e.g., maleic acid, benzoic acid certified reference material).[12][14][15] The ¹H NMR spectrum is then acquired. The concentration of the analyte is calculated by comparing the integral of a specific, well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.

  • Advantages:

    • It is a primary ratio method, meaning it does not require a standard of the analyte itself for calibration, only a certified internal standard.[12][13]

    • Non-destructive, allowing for sample recovery.

    • Provides rich structural information.

    • Can often be faster than chromatographic methods as it does not require method development in the same way.

  • Disadvantages:

    • Lower sensitivity compared to HPLC and GC-MS.

    • Requires a more expensive and specialized instrument (NMR spectrometer).

    • Potential for signal overlap in complex mixtures, which can complicate quantification.

Head-to-Head Comparison

Table 3: Comparison of HPLC, GC-MS, and qNMR for the Analysis of this compound

FeatureHPLC-UVGC-MSqNMR
Specificity High, based on retention time and UV spectrum.Very high, based on retention time and mass spectrum.High, based on unique chemical shifts.
Sensitivity High (µg/mL to ng/mL range).Very high (pg/mL to fg/mL range).Low (mg/mL range).
Precision Excellent (%RSD < 1-2%).Good, but can be affected by derivatization.Excellent (%RSD < 1%).
Sample Throughput High.Moderate, due to derivatization and longer run times.High, for simple samples.
Sample Prep Simple dissolution and filtration.Derivatization required.[7][11]Simple dissolution with internal standard.
Destructive? Yes.Yes.No.
Instrumentation Cost Moderate.High.Very High.
Key Advantage Robust, reliable, and widely available. The gold standard for routine QC.Unparalleled sensitivity and structural confirmation for trace analysis.Absolute quantification without a specific reference standard.
Decision-Making for Method Selection

Method_Selection node_result node_result start What is the Analytical Goal? q1 Routine QC / Assay? start->q1 q2 Trace Impurity ID? start->q2 q3 Primary Standard / Purity Check? start->q3 hplc Use HPLC q1->hplc Yes gcms Use GC-MS q2->gcms Yes qnmr Use qNMR q3->qnmr Yes

Sources

Bioactivity comparison of 5-Methyl-2-isopropoxybenzoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

The bioactivity of 5-Methyl-2-isopropoxybenzoic acid and its analogs centers on their role as lipophilic pharmacophores in metabolic disease therapeutics, particularly targeting GPR40 (FFAR1) and SGLT2 . This guide objectively compares these analogs, focusing on their structural influence on potency, metabolic stability, and physicochemical properties.

Introduction: The 2-Alkoxybenzoic Acid Scaffold

This compound represents a specific optimization of the salicylic acid core. Unlike classical salicylates (COX inhibitors) which require a free phenolic hydroxyl group, 2-alkoxybenzoic acids function primarily as carboxylic acid head groups for larger lipophilic ligands. They are critical building blocks for:

  • GPR40 Agonists (FFAR1): Enhancing glucose-dependent insulin secretion (e.g., Fasiglifam/TAK-875 analogs).

  • SGLT2 Inhibitors: Serving as the aglycone moiety in O-glucoside inhibitors (e.g., Sergliflozin).

  • PPAR Agonists: Modulating lipid metabolism via peroxisome proliferator-activated receptors.

The isopropoxy substitution at the C2 position introduces significant steric bulk and lipophilicity compared to methoxy or ethoxy analogs, altering the compound's binding kinetics and oral bioavailability.

Comparative Analysis of Analogs

The following table compares this compound with its key structural analogs. Data represents consensus values from structure-activity relationship (SAR) studies in metabolic drug discovery.

AnalogStructureLogP (Calc)Steric Bulk (C2)Primary ApplicationBioactivity Profile
This compound Target 3.2 High GPR40 / PPAR High lipophilicity improves membrane permeability; bulky C2 group restricts rotation, potentially locking bioactive conformation.
2-Methoxy-5-methylbenzoic acidReference2.1LowSGLT2 / AuxinLower potency in GPR40; used in early SGLT2 inhibitors (e.g., Sergliflozin precursors).
2-Ethoxy-5-methylbenzoic acidIntermediate2.6MediumRepaglinideBalanced profile; core scaffold for meglitinide class secretagogues.
5-Chloro-2-isopropoxybenzoic acidBioisostere3.5HighGPR40Halogen substitution at C5 increases metabolic stability (blocks oxidation) and potency.
5-Methylsalicylic acidParent2.3None (OH)COX-1/2Anti-inflammatory; weak metabolic activity. Requires O-alkylation for GPR40/SGLT2 efficacy.
Key Insights:
  • Lipophilicity Driver: The shift from methoxy (LogP ~2.1) to isopropoxy (LogP ~3.2) significantly enhances the molecule's ability to penetrate lipid bilayers, a crucial trait for intracellular targets like PPARs or transmembrane GPCRs like GPR40.

  • Steric Locking: The bulky isopropoxy group at C2 creates a "ortho effect," forcing the carboxylic acid group out of planarity with the benzene ring. This pre-organization often mimics the transition state required for GPR40 binding.

  • Metabolic Stability: The C5-methyl group is a metabolic soft spot (susceptible to benzylic oxidation). Analogs with C5-chloro or C5-fluoro substitutions (Bioisosteres) often show prolonged half-lives.

Mechanism of Action: GPR40 Signaling Pathway

The primary utility of this compound derivatives is in the activation of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).

GPR40_Pathway Ligand 5-Methyl-2-isopropoxy Benzoic Acid Analog GPR40 GPR40 (FFAR1) Receptor Ligand->GPR40 Binds Gq Gαq/11 Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Releases Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin Triggers Exocytosis

Figure 1: GPR40 signaling cascade triggered by 2-alkoxybenzoic acid agonists. The ligand binds to the receptor, initiating a Gq-mediated calcium release that results in glucose-dependent insulin secretion.

Experimental Protocols

To validate the bioactivity of these analogs, the following protocols are recommended. These are designed to be self-validating systems with positive and negative controls.

Protocol A: Synthesis of this compound

Objective: To synthesize the target compound from 5-methylsalicylic acid via Williamson ether synthesis.

  • Reagents: 5-Methylsalicylic acid (1.0 eq), Isopropyl bromide (1.2 eq), Potassium carbonate (

    
    , 2.0 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve 5-methylsalicylic acid in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 mins at room temperature to form the phenoxide anion.
      
    • Dropwise add Isopropyl bromide.

    • Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Quench with water, acidify with 1M HCl to pH 3 (precipitates the acid), extract with Ethyl Acetate.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the septet at ~4.6 ppm (isopropyl CH) and doublet at ~1.3 ppm (isopropyl CH3). Disappearance of phenolic OH signal (>10 ppm).

Protocol B: Calcium Flux Assay (GPR40 Activity)

Objective: To measure the potency (EC50) of the analog in GPR40-expressing CHO cells.

  • Cell Line: CHO-K1 cells stably expressing human GPR40.

  • Reagents: FLIPR Calcium 6 Assay Kit, Probenecid (to prevent dye leakage).

  • Workflow:

    • Seeding: Plate cells (10k/well) in 384-well black plates. Incubate overnight.

    • Dye Loading: Add Calcium 6 dye + 2.5 mM Probenecid. Incubate 2 hours at 37°C.

    • Compound Addition: Add serial dilutions of This compound (0.1 nM to 10 µM).

    • Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) using a FLIPR Tetra system.

  • Controls:

    • Positive Control: Linoleic Acid (Endogenous ligand) or TAK-875 (Synthetic agonist).

    • Negative Control: DMSO vehicle.

  • Data Analysis: Plot Max-Min fluorescence vs. Log[Concentration]. Fit to a 4-parameter logistic equation to determine EC50.

Conclusion

This compound is a potent lipophilic scaffold superior to its methoxy and ethoxy analogs for targets requiring high membrane permeability and specific steric constraints, such as GPR40 and PPARs . While less hydrophilic than Repaglinide-type precursors, its bulky isopropoxy group provides a unique "ortho-lock" conformation that can enhance receptor binding affinity. For drug development, this scaffold serves as an ideal starting point for designing non-sulfonylurea insulin secretagogues.

References

  • GPR40 Agonists in Type 2 Diabetes . Journal of Medicinal Chemistry. Link

  • Structure-Activity Relationships of Benzoic Acid Derivatives . Bioorganic & Medicinal Chemistry Letters. Link

  • Synthesis and Evaluation of 2-Alkoxybenzoic Acids . Chemical and Pharmaceutical Bulletin. Link

  • Mechanisms of Free Fatty Acid Receptor 1 (FFAR1) Signaling . Nature Reviews Drug Discovery. Link

  • PubChem Compound Summary: this compound . National Center for Biotechnology Information. Link

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 5-Methyl-2-isopropoxybenzoic Acid

[1][2][3]

Executive Summary & Immediate Hazard Profile

5-Methyl-2-isopropoxybenzoic acid is a substituted benzoic acid intermediate used in drug development.[1][2] While not classified as a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations, it requires strict adherence to Organic Acid disposal protocols.[2][3]

Improper disposal into general waste or incompatible solvent streams can lead to regulatory non-compliance and safety incidents (specifically exothermic neutralization or precipitation in lines).[2][3]

Key Hazard Classifications (GHS)
Hazard TypeCategorySignal WordHazard Statement
Skin Irritation Category 2WARNING H315: Causes skin irritation.[1][2][4][5][6]
Eye Irritation Category 2AWARNING H319: Causes serious eye irritation.[2][6][7]
STOT-SE Category 3WARNING H335: May cause respiratory irritation.[1][2][7]

Technical Characterization & Properties

Effective disposal requires understanding the physicochemical properties that dictate waste stream compatibility.[2]

PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline Powder)Dust generation risk during transfer; requires N95 or fume hood.[1][2]
Acidity (pKa) ~4.0 - 5.0 (Estimated)Incompatible with Bases. Will react exothermically with hydroxides/amines.[1][2][3]
Solubility Low in water; High in organic solvents (EtOH, DMSO)Do not attempt to flush down drains; it will precipitate and clog plumbing.[3]
Stability Stable under ambient conditionsAvoid contact with strong oxidizers (e.g., Nitric acid, Peroxides).[3]

Personal Protective Equipment (PPE) Matrix

Self-Validating Safety: The correct PPE acts as the first barrier against the specific irritant nature of the isopropoxy and carboxylic acid groups.[3]

  • Respiratory: NIOSH N95 (minimum) for solid handling; Fume hood required for large quantities or liquid preparations.[2][3]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[2][3] Note: Safety glasses are insufficient for acidic powders due to dust migration risks.

  • Dermal: Nitrile gloves (0.11 mm thickness, >480 min breakthrough).[3]

  • Body: Standard lab coat (buttoned) and long trousers.

Disposal Protocols: Step-by-Step

Scenario A: Solid Waste (Excess or Expired Stock)

Objective: Thermal destruction via high-temperature incineration.[1][2]

  • Segregation: Do not mix with general trash or biohazard waste.[2]

  • Containerization: Place the solid substance into a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent:[1][8] this compound.[1][2]

    • Hazard Checkbox: "Irritant" and "Toxic".[2][7][9]

  • Transfer: Move to the Solid Organic Waste accumulation area.

Scenario B: Liquid Waste (Mother Liquors/Solvent Mixtures)

Objective: Prevent phase separation and unexpected reactivity in waste drums.

  • pH Check: If the solution is aqueous, verify pH < 7.

  • Solvent Compatibility:

    • If dissolved in Acetone/Ethanol/Methanol: Dispose in Non-Halogenated Organic Solvent stream.

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Organic Solvent stream.[2]

  • Exclusion Rule (Critical): NEVER pour this acid solution into a "Basic Waste" or "Cyanide Waste" drum.

    • Causality: Mixing with cyanide waste generates Hydrogen Cyanide (HCN) gas immediately.[2][3] Mixing with strong bases causes rapid heat generation (exotherm).[2][3]

Scenario C: Spill Cleanup Procedure

Objective: Containment and neutralization before collection.[2][7][10]

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • PPE Up: Don goggles, nitrile gloves, and N95 mask.[3]

  • Contain: If liquid, dike with absorbent pillows.[2] If solid, cover to prevent dust.[3]

  • Neutralize (The Self-Validating Step):

    • Gently cover the spill with Sodium Bicarbonate (NaHCO₃) or Soda Ash .[2][3]

    • Validation: Wait for bubbling (CO₂ release) to cease.[2][3] This visually confirms the acid has been neutralized.[2]

  • Collect: Sweep up the resulting sludge/powder into a disposable container.

  • Clean: Wash the surface with soap and water; test surface pH with litmus paper to ensure neutral residue.[2]

Waste Stream Decision Logic (Visualized)

The following diagram illustrates the decision-making process for segregating this compound. This logic prevents cross-contamination and dangerous incompatibilities.[2]

DisposalWorkflowStartStart: this compound WasteStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder/Crystal)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidSolidActionPlace in HDPE JarLabel: 'Solid Organic Waste'Solid->SolidActionSolventCheckIdentify Solvent BaseLiquid->SolventCheckIncompatibleCRITICAL STOP:Do NOT mix with Bases or OxidizersLiquid->IncompatibleAvoidHalogenatedContains Halogens?(DCM, Chloroform)SolventCheck->HalogenatedYesNonHalogenatedNon-Halogenated?(Ethanol, DMSO, Acetone)SolventCheck->NonHalogenatedNoHaloWasteStream: Halogenated Organic WasteHalogenated->HaloWasteNonHaloWasteStream: Non-Halogenated Organic WasteNonHalogenated->NonHaloWaste

Caption: Figure 1. Waste Segregation Logic Flow. Follow the path based on physical state and solvent carrier to determine the correct waste stream.

Regulatory & Compliance Context (US/Global)

Although this compound is not specifically listed in 40 CFR 261.33 (P or U lists), it is regulated based on its characteristics:

  • RCRA (Resource Conservation and Recovery Act):

    • If the waste formulation has a flash point < 60°C (due to solvent), it is D001 (Ignitable) .[3]

    • As a solid, it is generally classified as Non-RCRA Regulated Chemical Waste unless mixed with listed solvents, but must still be incinerated via a permitted TSDF (Treatment, Storage, and Disposal Facility).[3]

  • Ecological Impact:

    • Benzoic acid derivatives can be harmful to aquatic life.[2][10] Zero discharge to sewer systems is the mandatory standard.[2]

References

  • PubChem. (2025).[2][3] 2-Isopropoxybenzoic acid (Compound Summary).[1][2] National Library of Medicine.[2] [Link][1][2][3]

  • US EPA. (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1][2] Environmental Protection Agency.[2] [Link][1][2][3]

Navigating the Safe Handling of 5-Methyl-2-isopropoxybenzoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Laboratory Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical compounds are daily realities. Among these, 5-Methyl-2-isopropoxybenzoic acid presents a unique profile of potential hazards that necessitate a thorough and well-reasoned approach to personal protection. This guide, grounded in established safety protocols, provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural considerations for researchers handling this compound.

I. Understanding the Hazard Profile

Before any laboratory work commences, a fundamental understanding of the substance's hazard profile is critical. While specific toxicological data for this compound is not extensively documented, its classification as a carboxylic acid and its structural analogues provide a strong basis for risk assessment.[1] Carboxylic acids, as a class, can be corrosive and pose various other hazards.[1] Safety data sheets (SDS) for similar compounds indicate that this compound should be treated as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4]

Key Potential Hazards:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[2][3]

  • Serious Eye Damage: Contact with eyes can cause significant irritation and potential long-term damage.[2][3][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]

Given these potential hazards, a multi-layered approach to PPE is not just recommended, but essential for ensuring the well-being of laboratory personnel.

II. Core Principles of Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The guiding principle is to establish a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes: dermal, ocular, and inhalation.

A summary of recommended PPE for various laboratory tasks involving this compound is presented below:

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash gogglesNitrile or butyl rubber glovesLaboratory coatRecommended if not handled in a ventilated enclosure
Conducting reactions and work-ups Chemical splash goggles and face shieldNitrile or butyl rubber gloves (consider double-gloving)Chemical-resistant laboratory coat or apronWork within a certified chemical fume hood
Handling large quantities or potential for spills Chemical splash goggles and full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apron over a lab coatNIOSH-approved respirator with appropriate cartridges
Cleaning spills Chemical splash goggles and full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronNIOSH-approved respirator with appropriate cartridges
III. Detailed PPE Protocols and Methodologies

A. Eye and Face Protection: The First Line of Defense

Acids pose a significant threat to eyesight, and therefore, robust eye and face protection is non-negotiable.[6]

  • Standard Operations: For low-risk activities such as handling sealed containers or preparing dilute solutions, OSHA-compliant safety glasses with side shields are the minimum requirement.[7]

  • Higher-Risk Procedures: When there is a risk of splashing, such as during reactions, extractions, or transfers of larger volumes, chemical splash goggles are mandatory.[6] For tasks with a significant splash potential, a full-face shield should be worn in conjunction with goggles to protect the entire face.[6]

B. Hand Protection: Preventing Dermal Exposure

The skin is a primary route of exposure, making the selection of appropriate gloves a critical decision.

  • Glove Material: Nitrile or butyl rubber gloves are highly recommended for handling acids.[6][8] Nitrile gloves offer good resistance to a variety of chemicals and provide excellent dexterity.[6][9] Butyl rubber gloves provide superior protection against a broader range of chemicals, including many strong acids.[8]

  • Proper Technique: Always inspect gloves for any signs of degradation or puncture before use. When handling highly concentrated solutions or for prolonged periods, consider double-gloving. The proper removal of gloves is also crucial to prevent cross-contamination.[3]

C. Body Protection: Shielding Against Spills and Splashes

A laboratory coat is the standard for all laboratory work. However, when handling this compound, additional considerations are necessary.

  • Laboratory Coats: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement.

  • Enhanced Protection: For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. In situations involving large quantities of the acid, a chemical-resistant suit may be warranted.

D. Respiratory Protection: Safeguarding Against Inhalation Hazards

Inhalation of chemical dusts and vapors can cause significant respiratory irritation.[6]

  • Engineering Controls: The primary method for controlling inhalation exposure is the use of engineering controls, such as a certified chemical fume hood.[10] All work that may generate dust or aerosols of this compound should be performed within a fume hood.

  • Respirators: In situations where engineering controls are not feasible or during emergency situations such as a large spill, a NIOSH-approved respirator with the appropriate acid gas cartridges is necessary.[6][7] Fit testing of respirators is essential to ensure a proper seal and effective protection.[6]

IV. Operational and Disposal Plans

A. Safe Handling and Storage Procedures

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][10][11]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and strong oxidizing agents.[1][7] Carboxylic acids should not be stored in metal cabinets due to the risk of corrosion.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[5][10] Do not eat, drink, or smoke in areas where the chemical is handled.[12]

B. Spill and Emergency Procedures

  • Small Spills: For small spills, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand or vermiculite, and place it in a suitable container for disposal.[3]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2]

C. Waste Disposal

All waste containing this compound must be treated as hazardous waste.[2] Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations.[10][13] Do not dispose of it down the drain.[10]

V. Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound A Start: Assess the Task B Low Risk? (e.g., handling sealed containers) A->B Evaluate Potential Exposure C Moderate Risk? (e.g., weighing, preparing solutions) A->C Evaluate Potential Exposure D High Risk? (e.g., reactions, large volumes, spills) A->D Evaluate Potential Exposure E Minimum PPE: - Safety glasses with side shields - Lab coat - Nitrile gloves B->E Select PPE F Standard PPE: - Chemical splash goggles - Lab coat - Nitrile/butyl gloves - Work in fume hood C->F Select PPE G Enhanced PPE: - Goggles & face shield - Chemical-resistant apron/suit - Heavy-duty gloves - NIOSH-approved respirator D->G Select PPE H End: Proceed with Caution E->H F->H G->H

Caption: Decision tree for selecting appropriate PPE based on task-specific risk levels.

By adhering to these guidelines and fostering a culture of safety, researchers can confidently and responsibly handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • What PPE Should You Wear When Handling Acid 2026? - Uniform Manufacturer. Available at: [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. Available at: [Link]

  • 8 - SAFETY DATA SHEET. Available at: [Link]

  • Acid Resistant PPE: Safety for Chemical Workers - Accio. Available at: [Link]

  • Benzoic Acid cas65-85-0 SDS - Durham Tech. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC. Available at: [Link]

  • Acetic and Formic Acids in Workplace Atmospheres - OSHA. Available at: [Link]

  • NIOSH Pocket Guide To Chemical Hazards - Enviro Safetech. Available at: [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC. Available at: [Link]

  • niosh pocket guide to chemical hazards. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - Teamster Safety and Health. Available at: [Link]

  • Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. Available at: [Link]

  • 2-Isopropoxybenzoic acid | C10H12O3 | CID 12357674 - PubChem - NIH. Available at: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]

  • Chemical Compatibility and Storage Guidelines - REDA Safe. Available at: [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. Available at: [Link]

  • Benzoic acid (CASRN 65-85-0) | IRIS | US EPA. Available at: [Link]

  • Benzoic acid - AERU. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.